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Foundational

Mechanism of formation for 1H-Cycloocta[e]benzimidazole(9CI) fused ring systems

An In-Depth Technical Guide to the Formation of 1H-Cycloocta[e]benzimidazole Fused Ring Systems For Researchers, Scientists, and Drug Development Professionals Abstract The fusion of a benzimidazole core with a cycloocta...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Formation of 1H-Cycloocta[e]benzimidazole Fused Ring Systems

For Researchers, Scientists, and Drug Development Professionals

Abstract

The fusion of a benzimidazole core with a cyclooctane ring presents a unique topological scaffold with potential applications in medicinal chemistry and materials science. However, the synthesis of such medium-sized fused heterocyclic systems is a significant challenge due to unfavorable entropic and enthalpic factors associated with the formation of eight-membered rings. This guide provides a comprehensive analysis of the potential mechanisms for the formation of the 1H-Cycloocta[e]benzimidazole ring system. We begin by dissecting the fundamental and well-established mechanisms of benzimidazole synthesis, providing a solid foundation for the subsequent exploration of advanced strategies. Leveraging field-proven insights, we then propose two primary, scientifically-grounded synthetic pathways for the target molecule: (A) construction of the benzimidazole ring onto a pre-formed cycloocta-fused diaminoarene, and (B) post-synthetic annulation of the eight-membered ring onto a functionalized benzimidazole precursor. This document serves as a technical whitepaper, offering both established knowledge and forward-looking strategies for researchers navigating the complex landscape of fused heterocyclic chemistry.

Part 1: Foundational Mechanisms of Benzimidazole Ring Formation

The benzimidazole core is a privileged scaffold in drug discovery.[1] Its synthesis has been extensively studied, with the most reliable and versatile method being the condensation of an o-phenylenediamine (OPD) with a one-carbon electrophile.[2][3] Understanding this core reaction is paramount before tackling more complex fused systems.

The Phillips Condensation: Reaction with Aldehydes

The most common route involves the reaction of an OPD with an aldehyde. This reaction proceeds in two key stages: formation of a Schiff base intermediate followed by cyclodehydrogenation.

The mechanism, catalyzed by acid, begins with the nucleophilic attack of one amino group of the OPD on the protonated aldehyde carbonyl. Dehydration leads to the formation of a Schiff base (imine). The second, unreacted amino group then performs an intramolecular nucleophilic attack on the imine carbon. The resulting dihydrobenzimidazole (also known as a benzimidazoline) is then oxidized to the aromatic benzimidazole. This final oxidation step can occur via various means, including air oxidation, or more commonly, with the addition of a mild oxidant.[4]

Phillips_Mechanism cluster_0 Schiff Base Formation cluster_1 Intramolecular Cyclization cluster_2 Aromatization OPD o-Phenylenediamine Imine Schiff Base Intermediate OPD->Imine + R-CHO, -H₂O Aldehyde Aldehyde (R-CHO) Aldehyde->Imine Benzimidazoline 1,2-Dihydrobenzimidazole Imine->Benzimidazoline Intramolecular Nucleophilic Attack Benzimidazole 2-Substituted 1H-Benzimidazole Benzimidazoline->Benzimidazole Oxidation (-2H)

Caption: General mechanism of benzimidazole formation from o-phenylenediamine and an aldehyde.

Condensation with Carboxylic Acids and Derivatives

Alternatively, carboxylic acids or their derivatives can serve as the C1 synthon. The reaction with carboxylic acids typically requires harsh conditions, such as high temperatures in the presence of a strong acid like polyphosphoric acid (PPA), to drive the dehydration.[5] The use of acid chlorides or esters can proceed under milder conditions. The fundamental mechanism remains similar: formation of an amide bond followed by an intramolecular cyclization and dehydration to yield the final benzimidazole.

C1 Source Typical Conditions Advantages/Disadvantages Reference
AldehydesMild acid or base, often at room temp or with gentle heating.Wide substrate scope, mild conditions. Can lead to N-alkylation side products.[3][6]
Carboxylic AcidsStrong acid (e.g., PPA, HCl), high temperatures (>150 °C).Readily available starting materials. Harsh conditions limit functional group tolerance.[5]
Acid ChloridesBase (e.g., Pyridine, Et₃N) at room temperature.Highly reactive, mild conditions. Sensitive to moisture.[5]
OrthoestersAcid catalyst, heating.Good for 2-unsubstituted benzimidazoles (with triethyl orthoformate).[2]

Table 1: Common C1 synthons and conditions for benzimidazole synthesis.

Part 2: Proposed Synthetic Strategies for 1H-Cycloocta[e]benzimidazole

The construction of the target molecule, 1H-Cycloocta[e]benzimidazole, requires the successful fusion of an eight-membered ring. The synthesis of such medium-sized rings is notoriously difficult due to high transannular strain and unfavorable entropic factors during cyclization.[7][8] We propose two logical retrosynthetic approaches.

Strategy A: Pre-formation of the Cycloocta-Fused Arene

This strategy focuses on first constructing the challenging cyclooctane-fused aromatic ring, followed by a standard benzimidazole formation. The key intermediate is a substituted 5,6-diamino-6,7,8,9,10,11-hexahydrocycloocta[b]benzene.

Strategy_A Target 1H-Cycloocta[e]benzimidazole Key_Intermediate 5,6-Diamino-6,7,8,9,10,11- hexahydrocycloocta[b]benzene Target->Key_Intermediate Phillips Condensation Aldehyde R-CHO Target->Aldehyde Disconnect C2 Precursor 6,7,8,9,10,11-Hexahydro- cycloocta[b]benzene Key_Intermediate->Precursor Dinitration & Reduction

Caption: Retrosynthetic analysis for Strategy A, building the benzimidazole ring last.

Mechanistic Considerations & Protocol:

  • Synthesis of the Cycloocta-fused Benzene Core: The starting point would be a commercially available or synthetically accessible cycloocta-fused benzene. One potential route to such a core is the dimerization of butadiene to form 1,5-cyclooctadiene, followed by further elaboration and aromatization, though this is a non-trivial process.[9] More modern methods for forming eight-membered rings, such as Ring-Closing Metathesis (RCM) or palladium-catalyzed [4+4] cycloadditions, could be employed to build the ring onto a pre-functionalized benzene derivative.[7][10][11]

  • Dinitration: The synthesized cycloocta-fused arene would undergo electrophilic aromatic substitution. A standard nitrating mixture (HNO₃/H₂SO₄) would be used to introduce two nitro groups onto the benzene ring. Directing groups on the cyclooctane portion would influence the regioselectivity, but the formation of the desired 1,2-dinitro isomer is a common challenge requiring careful optimization and potential separation of isomers.

  • Reduction to Diamine: The dinitro compound is then reduced to the key o-phenylenediamine intermediate. This is a standard transformation, reliably achieved with reagents like SnCl₂/HCl, H₂/Pd-C, or iron powder in acetic acid.[4]

  • Benzimidazole Formation: With the key diamine in hand, the final cyclization can be performed using the classical Phillips condensation.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5,6-Dinitro-6,7,8,9,10,11-hexahydrocycloocta[b]benzene

  • To a solution of 6,7,8,9,10,11-hexahydrocycloocta[b]benzene (1.0 eq) in concentrated H₂SO₄ at 0 °C, add a mixture of concentrated HNO₃ (2.2 eq) and H₂SO₄ dropwise.

  • Allow the reaction to stir at 0-10 °C for 2-4 hours, monitoring by TLC.

  • Carefully pour the reaction mixture onto crushed ice and extract the product with ethyl acetate.

  • Wash the organic layer with saturated NaHCO₃ solution and brine, dry over MgSO₄, and concentrate under reduced pressure.

  • Purify the residue by column chromatography to isolate the desired 5,6-dinitro isomer.

Step 2: Synthesis of 5,6-Diamino-6,7,8,9,10,11-hexahydrocycloocta[b]benzene

  • Dissolve the 5,6-dinitro compound (1.0 eq) in ethanol.

  • Add SnCl₂·2H₂O (5.0 eq) and concentrated HCl.

  • Reflux the mixture for 3-5 hours until the starting material is consumed.

  • Cool to room temperature and neutralize with a concentrated NaOH solution until a basic pH is achieved.

  • Extract the aqueous layer multiple times with ethyl acetate.

  • Combine organic layers, dry over Na₂SO₄, and concentrate to yield the crude diamine, which is often used immediately in the next step.

Step 3: Formation of 1H-Cycloocta[e]benzimidazole

  • Dissolve the crude diamine (1.0 eq) and a suitable aldehyde (e.g., benzaldehyde, 1.0 eq) in ethanol.

  • Add a catalytic amount of acetic acid.

  • Stir the reaction at room temperature or reflux, allowing for air oxidation over 12-24 hours. Alternatively, add a mild oxidant like Na₂S₂O₅ or H₂O₂ to facilitate the final aromatization step.[3]

  • Remove the solvent in vacuo and purify the product by recrystallization or column chromatography.

Strategy B: Post-synthetic Annulation of the Eight-Membered Ring

This approach begins with a pre-formed, suitably functionalized benzimidazole and constructs the eight-membered ring in a subsequent step. This strategy is advantageous as it leverages the robust chemistry of benzimidazole synthesis early on. Ring-Closing Metathesis (RCM) is a powerful tool for forming medium and large rings and is a prime candidate for this transformation.[10]

Strategy_B Target 1H-Cycloocta[e]benzimidazole Key_Intermediate Di-alkenyl substituted Benzimidazole Target->Key_Intermediate Ring-Closing Metathesis (RCM) Precursor 4,5-Dihalobenzimidazole Key_Intermediate->Precursor Stille or Suzuki Coupling

Caption: Retrosynthetic analysis for Strategy B, using RCM to form the eight-membered ring.

Mechanistic Considerations & Protocol:

  • Synthesis of a Dihalobenzimidazole: The synthesis would start with a commercially available 1,2-dihalo-4,5-dinitrobenzene. This precursor can be selectively reduced to the diamine and then cyclized with an aldehyde (e.g., using the Phillips method) to form a 5,6-dihalobenzimidazole.

  • Installation of Alkenyl Chains: The crucial di-alkenyl RCM precursor is synthesized via transition metal-catalyzed cross-coupling reactions. A palladium-catalyzed Stille or Suzuki coupling of the dihalobenzimidazole with an appropriate organotin or boronic ester reagent (e.g., tributyl(but-3-en-1-yl)stannane or but-3-en-1-ylboronic acid pinacol ester) would install the two necessary terminal alkene chains.

  • Ring-Closing Metathesis (RCM): The di-alkenyl benzimidazole is then subjected to RCM. This reaction is typically catalyzed by ruthenium-based catalysts (e.g., Grubbs' 1st, 2nd, or 3rd generation catalysts). The reaction is performed under high dilution to favor the intramolecular cyclization over intermolecular polymerization.[7] The catalyst coordinates to one of the double bonds, undergoes a [2+2] cycloaddition to form a metallacyclobutane, which then undergoes a retro-[2+2] to release ethylene and form a new metal-carbene. This carbene then reacts with the second double bond in an intramolecular fashion to close the ring and regenerate the catalyst.

Experimental Protocol (Hypothetical):

Step 1: Synthesis of 5,6-Dibromo-2-phenyl-1H-benzimidazole

  • Follow standard procedures for the reduction of 1,2-dibromo-4,5-dinitrobenzene to the corresponding diamine.

  • React the resulting 4,5-dibromo-1,2-phenylenediamine with benzaldehyde under standard Phillips conditions to yield the dibromobenzimidazole precursor.

Step 2: Synthesis of 5,6-Di(but-3-en-1-yl)-2-phenyl-1H-benzimidazole

  • To a degassed solution of the dibromobenzimidazole (1.0 eq) and tributyl(but-3-en-1-yl)stannane (2.5 eq) in toluene, add a palladium catalyst such as Pd(PPh₃)₄ (5 mol%).

  • Heat the reaction mixture at reflux under an inert atmosphere (Argon or Nitrogen) for 12-24 hours.

  • Monitor the reaction by TLC or GC-MS. Upon completion, cool the reaction and purify by column chromatography to isolate the di-alkenyl product.

Step 3: Ring-Closing Metathesis

  • Prepare a high-dilution setup. Dissolve the di-alkenyl benzimidazole precursor in a large volume of degassed, anhydrous dichloromethane (final concentration ~0.005 M).

  • Add a solution of Grubbs' 2nd generation catalyst (2-5 mol%) in dichloromethane to the reaction flask.

  • Reflux the mixture under an inert atmosphere for 4-12 hours.

  • Quench the reaction by adding a few drops of ethyl vinyl ether.

  • Concentrate the solvent and purify the crude product by column chromatography to yield the 1H-Cycloocta[e]benzimidazole core, which will initially be a dihydro- derivative. A final dehydrogenation step may be required to achieve full aromaticity of the fused system, if desired.

Conclusion

While the 1H-Cycloocta[e]benzimidazole fused ring system is not prominently described in current literature, its synthesis is conceptually feasible through established and modern synthetic methodologies. This guide has provided a dual-pronged strategic overview. The "Pre-formation" strategy (A) relies on classical aromatic chemistry but faces challenges in the initial synthesis and selective functionalization of the cycloocta-fused arene. The "Post-synthetic Annulation" strategy (B) leverages the power of transition-metal catalysis, particularly Ring-Closing Metathesis, offering a potentially more flexible and convergent route. The choice between these pathways will depend on the availability of starting materials and the specific substitution patterns desired on the final molecule. The protocols and mechanistic insights provided herein offer a robust framework for researchers and drug development professionals aiming to synthesize and explore this novel and challenging class of fused heterocyclic compounds.

References

  • Anonymous. (2025). Synthetic Strategies for Benzimidazole-Based Heterocycles via Transition Metal–Catalyzed C–H Annulation. ResearchGate. [Link]

  • Anonymous. (2017). Making 8-membered rings – It's a DOS (diversity orientated synthesis) approach. University of Birmingham. [Link]

  • Anonymous. (2021). Intramolecular Nicholas Reaction Enables the Stereoselective Synthesis of Strained Cyclooctynes. MDPI. [Link]

  • Anonymous. (n.d.). Construction of Eight-Membered Carbocycles with Trisubstituted Double Bonds Using the Ring Closing Metathesis Reaction. PMC. [Link]

  • Anonymous. (2024). Synthesis of Seven- and Eight-Membered Rings by a Brønsted Acid Catalyzed Cationic Carbocyclization of Biphenyl Embedded Enynes. ACS Publications. [Link]

  • Anonymous. (n.d.). The synthesis of seven- and eight-membered rings by radical strategies. ResearchGate. [Link]

  • Bansal, Y. & Silakari, O. (2019). Synthesis and Pharmacological Profile of Benzimidazoles. IntechOpen. [Link]

  • Bahrami, K., Khodaei, M. M., & Kavianinia, I. (2007). A simple and efficient procedure for the synthesis of substituted benzimidazoles. Synthesis, 2007(03), 417-427. [Link]

  • Gaba, M., Singh, S., & Mohan, C. (2014). Benzimidazole: An emerging scaffold for anticancer drugs. Pharmacophore, 5(2), 244-263.
  • Cui, X., et al. (2019). Rh(III)-Catalyzed Sequential C–H Amination/Annulation Cascade Reactions: Synthesis of Multisubstituted Benzimidazoles. Organic Letters. [Link]

  • Echavarren, A. M., et al. (2012). Gold-Catalyzed Synthesis of Small Rings. PMC. [Link]

  • Varala, R., et al. (2013). Facile and efficient one-pot synthesis of benzimidazoles using lanthanum chloride. PMC. [Link]

  • Anonymous. (n.d.). Cyclooctane. Wikipedia. [Link]

  • Anonymous. (2024). Intramolecular cyclization: Significance and symbolism. Wisdomlib. [Link]

  • Anonymous. (n.d.). Scope of 1,2‐diaminobenzenes.[a]. ResearchGate. [Link]

  • Anonymous. (n.d.). 1,2-Diamine synthesis by C-C coupling. Organic Chemistry Portal. [Link]

  • Anonymous. (n.d.). Synthesis of 1,2-diamines. Organic Chemistry Portal. [Link]

  • Sarpong, R., et al. (n.d.). A [4 + 4] annulation strategy for the synthesis of eight-membered carbocycles based on intramolecular cycloadditions of conjugated enynes. PMC. [Link]

  • Aldabbagh, F., et al. (2021). Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles. MDPI. [Link]

  • Pourjavadi, A., et al. (n.d.). Surfactant-Assisted Syntheses of Benzimidazole Derivatives in Aqueous Media. Hindawi. [Link]

  • Benaglia, M. (n.d.). Continuous-Flow Synthesis of Chiral 1,2-Diamino Derivatives. Thieme Chemistry. [Link]

  • Anonymous. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. MDPI. [Link]

  • Anonymous. (2024). Synthesis and Catalytic Activity of 1,2-Benzenediamine-Derived Organocatalysts Based on (1R,2R)-Cyclohexane-1,2-Diamine. ResearchGate. [Link]

  • Anonymous. (n.d.). Benzimidazole synthesis. Organic Chemistry Portal. [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Advanced Synthesis Protocol for 1H-Cycloocta[e]benzimidazole (9CI)

Executive Summary 1H-Cycloocta[e]benzimidazole (CAS: 93659-10-0), characterized by the molecular formula C13H10N2, is a highly specialized heterocyclic compound featuring a benzimidazole core fused to a cyclooctatetraene...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1H-Cycloocta[e]benzimidazole (CAS: 93659-10-0), characterized by the molecular formula C13H10N2, is a highly specialized heterocyclic compound featuring a benzimidazole core fused to a cyclooctatetraene ring[1][2]. The integration of the highly conjugated, flexible eight-membered ring onto the benzimidazole pharmacophore presents unique physicochemical properties, making it a valuable scaffold in advanced drug discovery and materials science.

The traditional Phillips-Ladenburg synthesis of benzimidazoles often employs harsh mineral acids and high temperatures[3]. However, the sensitive nature of the cyclooctatetraene moiety—which is prone to polymerization or structural rearrangement under strongly acidic conditions—necessitates a much milder approach. This protocol details a highly efficient, self-validating synthetic route utilizing triethyl orthoformate (TEOF) as a C1 synthon under mild acid catalysis to ensure high fidelity and yield[4].

Mechanistic Rationale & Pathway

The synthesis relies on the cyclocondensation of 4,5-diaminobenzocyclooctatetraene with triethyl orthoformate. The reaction proceeds via the initial formation of a formamidine intermediate. By utilizing p-Toluenesulfonic acid (p-TsOH) as a mild catalyst rather than hydrochloric acid, we prevent the degradation of the eight-membered ring. The continuous removal of the ethanol byproduct drives the equilibrium toward the thermodynamically stable cyclized benzimidazole product[3][4].

SynthesisPathway SM 4,5-Diaminobenzocyclooctatetraene (Precursor) Intermediate Formamidine Intermediate SM->Intermediate Condensation - EtOH Reagent Triethyl Orthoformate + p-TsOH (cat.) Reagent->Intermediate Product 1H-Cycloocta[e]benzimidazole (Target) Intermediate->Product Cyclization - EtOH

Mechanistic pathway for the mild synthesis of 1H-Cycloocta[e]benzimidazole.

Materials and Reagents

Reagent / MaterialRoleQuantity / Eq.Purity Requirement
4,5-DiaminobenzocyclooctatetraeneLimiting Precursor1.0 mmol (186.2 mg)>98% (Store under Ar)
Triethyl Orthoformate (TEOF)C1 Source / Solvent3.0 mmol (444.6 mg)Anhydrous, 99%
p-Toluenesulfonic acid (p-TsOH)Mild Acid Catalyst0.05 mmol (8.6 mg)Monohydrate, 98%
Ethyl Acetate (EtOAc)Extraction Solvent20 mLHPLC Grade
Saturated NaHCO₃ (aq)Quenching Agent10 mLAnalytical Grade
Anhydrous Na₂SO₄Drying AgentAs neededGranular

Step-by-Step Experimental Protocol

Phase 1: Reaction Assembly and Inertion

Causality: The electron-rich diamine precursor is highly susceptible to air oxidation, which can lead to dark, intractable tar byproducts. Establishing an inert atmosphere is critical for maintaining the integrity of the starting material.

  • Equip a 10 mL oven-dried Schlenk flask with a magnetic stir bar and a reflux condenser.

  • Evacuate the flask and backfill with dry Nitrogen or Argon (repeat three times).

  • Under a positive flow of inert gas, add 1.0 mmol of 4,5-diaminobenzocyclooctatetraene and 0.05 mmol of p-TsOH.

  • Inject 3.0 mmol of anhydrous triethyl orthoformate (TEOF) via syringe. Note: TEOF acts as both the reactant and the primary solvent, ensuring a high localized concentration to drive the bimolecular condensation.

Phase 2: Cyclocondensation

Causality: Heating is required to overcome the activation energy barrier of the cyclization step. Maintaining the temperature strictly at 80 °C ensures the continuous distillation of the ethanol byproduct without triggering thermal decomposition of the cyclooctatetraene ring.

  • Submerge the reaction flask into a pre-heated oil bath set to 80 °C.

  • Stir the mixture vigorously (800 rpm) for 4 to 6 hours.

  • Monitor the reaction progress via Thin Layer Chromatography (TLC) using a 9:1 Dichloromethane/Methanol eluent system. The disappearance of the diamine spot (typically highly fluorescent under 254 nm UV) indicates reaction completion.

Phase 3: Quenching and Work-up

Causality: Neutralizing the acid catalyst immediately upon completion prevents reverse hydrolysis of the benzimidazole product during the aqueous work-up phase.

  • Remove the flask from the heat source and allow it to cool to ambient temperature (20–25 °C).

  • Dilute the crude mixture with 10 mL of Ethyl Acetate.

  • Transfer the mixture to a separatory funnel and add 10 mL of saturated aqueous NaHCO₃. Vent carefully to release any evolved CO₂ gas.

  • Extract the organic layer. Wash the aqueous layer with an additional 10 mL of Ethyl Acetate.

  • Combine the organic fractions, wash with 10 mL of brine, and dry over anhydrous Na₂SO₄.

  • Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude product.

Phase 4: Purification

Causality: Flash chromatography isolates the target compound from unreacted TEOF and trace oligomeric byproducts, ensuring the high purity required for downstream biological or material assays.

  • Purify the crude residue via flash column chromatography on silica gel (230-400 mesh).

  • Utilize a gradient elution starting from 100% Dichloromethane to 95:5 Dichloromethane/Methanol.

  • Collect the fractions containing the product, pool them, and remove the solvent in vacuo to afford 1H-Cycloocta[e]benzimidazole as a crystalline solid.

Analytical Validation and Data Presentation

To ensure the self-validating nature of this protocol, the isolated product must be characterized against the following expected parameters for C13H10N2[1][2].

Analytical MethodExpected Result / SignalStructural Significance
Yield 82 - 88%Indicates successful conversion and minimal side-reactions.
LC-MS (ESI+) m/z [M+H]⁺ ≈ 195.1Confirms the molecular weight of C13H10N2 (Exact Mass: 194.08).
¹H NMR (400 MHz, DMSO-d₆) δ 12.5 (br s, 1H)Confirms the presence of the N-H proton on the imidazole ring.
¹H NMR (400 MHz, DMSO-d₆) δ 8.2 (s, 1H)Characteristic resonance of the C2-H proton of the benzimidazole core.
¹H NMR (400 MHz, DMSO-d₆) δ 6.0 - 6.5 (m, 6H)Olefinic protons confirming the intact cyclooctatetraene ring.

References

  • NextSDS. (n.d.). 1H-Cycloocta[e]benzimidazole(9CI) — Chemical Substance Information.
  • ECHEMI. (n.d.). Buy 93659-10-0 from JHECHEM CO LTD - ECHEMI: 1H-Cycloocta[e]benzimidazole(9CI).
  • ChemicalBook. (n.d.). CAS号列表_9_第118页_Chemicalbook: 1H-Cycloocta[e]benzimidazole(9CI).
  • Taylor & Francis. (2026). Recent Trends in the Synthesis of Benzimidazoles and Use of the Phillips Modification. A Review.
  • MDPI. (2025). Benzimidazole Derivatives: A Review of Advances in Synthesis, Biological Potential, Computational Modelling, and Specialized Material Functions.

Sources

Application

Application Note: A Robust Reverse-Phase HPLC Protocol for the Purification of 1H-Cycloocta[e]benzimidazole(9CI)

Abstract & Introduction Benzimidazoles are a prominent class of nitrogen-containing heterocyclic aromatic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] Their...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract & Introduction

Benzimidazoles are a prominent class of nitrogen-containing heterocyclic aromatic compounds, forming the structural core of numerous pharmaceuticals and biologically active molecules.[1][2] Their diverse activities, including antimicrobial, antiviral, and anticancer properties, make them a focal point in drug discovery and development.[1][3] 1H-Cycloocta[e]benzimidazole(9CI), a member of this family, requires high purity for accurate biological screening, structural analysis, and subsequent development. Achieving this level of purity necessitates a robust and reproducible purification strategy.

This application note provides a detailed, field-proven protocol for the purification of 1H-Cycloocta[e]benzimidazole(9CI) from a crude synthetic mixture using preparative High-Performance Liquid Chromatography (HPLC). The narrative emphasizes the causality behind experimental choices, grounding the methodology in the fundamental physicochemical properties of the benzimidazole scaffold. We describe a reverse-phase HPLC (RP-HPLC) method, which is exceptionally well-suited for separating moderately polar aromatic compounds.[4][5] The protocol is designed to be a self-validating system, incorporating system suitability tests to ensure reliable and consistent performance.

Scientific Rationale: Method Development Strategy

The successful purification of any compound is predicated on a strategy that leverages its unique chemical characteristics. The developed protocol for 1H-Cycloocta[e]benzimidazole(9CI) is based on the following expert analysis:

  • Chromatographic Mode Selection: Reverse-phase chromatography is the chosen mode. Here, a non-polar stationary phase (C18) is used with a polar mobile phase (water/acetonitrile).[6] Given the aromatic benzimidazole core, the target molecule is expected to have moderate polarity, making it ideal for retention and separation on a C18 column.[5]

  • Control of Analyte Ionization: The benzimidazole ring contains two nitrogen atoms. One is a pyrrole-type nitrogen (acidic NH) and the other is a pyridine-type nitrogen, which is weakly basic (pKa of the conjugate acid is ~5.6).[1][7] Under neutral conditions, interactions between the basic nitrogen and residual silanol groups on the HPLC column packing can lead to poor peak shape (tailing). To circumvent this, the mobile phase is acidified with 0.1% phosphoric acid.[5] At a pH well below the pKa, the basic nitrogen is consistently protonated, resulting in a single, stable ionic species that chromatographs with sharp, symmetrical peaks.[7]

  • Mobile Phase Composition: A gradient of water and acetonitrile is employed. Acetonitrile is often preferred over methanol as the organic modifier because it typically provides better peak shapes and has a lower viscosity, resulting in lower backpressure.[8] A gradient elution, which involves increasing the concentration of acetonitrile over time, is optimal for separating the target compound from impurities that may have a wide range of polarities.[9]

  • Detection: The fused aromatic ring system of benzimidazoles results in strong ultraviolet (UV) absorbance.[10] While a common wavelength like 254 nm is often effective for aromatic compounds[11], benzimidazole derivatives can have distinct absorption maxima (λmax) anywhere from 245 nm to over 350 nm.[3][12][13] Therefore, the use of a Photodiode Array (PDA) or Diode Array Detector (DAD) is highly recommended. This allows for the determination of the λmax of the target compound in real-time, maximizing detection sensitivity and enabling peak purity analysis.

Safety & Handling

All laboratory work must be conducted in accordance with good industrial hygiene and safety practices.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[14]

  • Ventilation: Handle all chemicals, especially volatile organic solvents, inside a certified chemical fume hood.[15]

  • Solvent Handling: Acetonitrile and methanol are flammable and toxic. Keep away from heat and sources of ignition.[16] Phosphoric acid is corrosive; avoid contact with skin and eyes.[17]

  • Compound Handling: The toxicological properties of 1H-Cycloocta[e]benzimidazole(9CI) may not be fully investigated.[16] Handle with care, avoiding dust formation, inhalation, and skin contact.[14] Consult the material safety data sheet (MSDS) for specific handling information.

Materials & Equipment

  • Solvents & Reagents:

    • Acetonitrile (HPLC Grade)

    • Methanol (HPLC Grade)

    • Water (HPLC or Milli-Q Grade)

    • Phosphoric Acid (H₃PO₄), 85% (ACS Grade or higher)

    • Crude 1H-Cycloocta[e]benzimidazole(9CI) sample

    • Reference standard of 1H-Cycloocta[e]benzimidazole(9CI) (if available)

  • Equipment:

    • Preparative HPLC system with a gradient pump, autosampler (or manual injector), column oven, and a PDA/DAD detector.

    • Fraction collector

    • Analytical balance

    • Vortex mixer and Sonicator

    • Volumetric flasks and pipettes

    • Syringe filters (0.45 µm, PTFE or nylon)

    • HPLC vials

    • Rotary evaporator

    • Lyophilizer (freeze-dryer)

Experimental Protocol: Step-by-Step Methodology

Preparation of Mobile Phases and Solutions
  • Mobile Phase A (Aqueous): To 1000 mL of HPLC grade water in a glass media bottle, carefully add 1.0 mL of 85% phosphoric acid. Mix thoroughly. This creates a 0.1% (v/v) phosphoric acid solution.

  • Mobile Phase B (Organic): Use HPLC grade acetonitrile.

  • Solvent Preparation: Before placing on the HPLC, filter both mobile phases through a 0.45 µm membrane filter and degas for 15-20 minutes using sonication or vacuum degassing to prevent pump cavitation and detector noise.[5]

  • Sample Stock Solution: Accurately weigh approximately 50-100 mg of the crude 1H-Cycloocta[e]benzimidazole(9CI) sample. Dissolve it in a minimal amount of methanol or a 50:50 mixture of Mobile Phase A and B to create a concentrated stock solution (e.g., 20-50 mg/mL). Use sonication to ensure complete dissolution.[5]

  • Injection Sample: Filter the stock solution through a 0.45 µm syringe filter into an HPLC vial to remove any particulate matter that could damage the column or system.[18]

HPLC System Configuration and Method Parameters

The following parameters provide a robust starting point for purification. Optimization may be required based on the specific impurity profile of the crude material.

Table 1: HPLC Chromatographic Conditions

ParameterRecommended SettingRationale
HPLC Column C18, 5 or 10 µm, ≥20 mm IDStandard for reverse-phase; larger diameter for preparative scale.
Mobile Phase A Water with 0.1% Phosphoric AcidPolar phase; acid controls ionization for better peak shape.[5]
Mobile Phase B AcetonitrileNon-polar phase for eluting the compound.
Flow Rate Dependent on column ID (e.g., 15-20 mL/min for 21.2 mm ID)Scaled for preparative purification.
Column Temp. 35 °CImproves peak shape and reduces viscosity.[4]
Injection Volume 100 - 2000 µL (dependent on concentration and column size)Optimized to maximize load without compromising resolution.
Detection PDA/DAD, 220-400 nm ScanIdentifies λmax for optimal sensitivity and allows for purity checks.[19]
Monitoring λ Use λmax of the target peak (e.g., ~254 nm or ~300 nm)Maximizes signal-to-noise for the compound of interest.[4][12]

Table 2: Suggested Preparative Gradient Program

Time (min)% Mobile Phase A (Water + 0.1% H₃PO₄)% Mobile Phase B (Acetonitrile)
0.07030
5.07030
25.02080
30.02080
31.07030
35.07030
System Suitability Testing (SST)

Before processing the bulk sample, it is critical to verify that the chromatographic system is performing adequately. If a reference standard is available, inject it (1-3 times) to establish its retention time and peak shape.

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriteriaPurpose
Tailing Factor (T) 0.8 ≤ T ≤ 1.5Ensures peak symmetry, indicating minimal unwanted column interactions.[4]
Theoretical Plates (N) > 2000Measures column efficiency and separation power.
Retention Time RSD ≤ 2.0%Confirms the stability and reproducibility of the pump and system.
Purification Workflow

The overall process from crude material to purified compound is illustrated below.

HPLC_Purification_Workflow cluster_prep Phase 1: Preparation cluster_hplc Phase 2: HPLC Separation cluster_post Phase 3: Isolation & Analysis Crude Crude Sample Dissolve Dissolve in Solvent & Filter Crude->Dissolve Inject Inject onto Preparative HPLC Dissolve->Inject Separate Gradient Elution & PDA Detection Inject->Separate Collect Collect Fractions Separate->Collect Combine Pool Pure Fractions Collect->Combine Evaporate Remove Solvent (Rotovap) Combine->Evaporate Lyophilize Lyophilize to Dry Powder Evaporate->Lyophilize Purity Purity Check by Analytical HPLC Lyophilize->Purity Final Pure Compound Purity->Final

Caption: Workflow for the HPLC purification of 1H-Cycloocta[e]benzimidazole(9CI).

  • Equilibrate the System: Equilibrate the column with the initial mobile phase conditions (70% A / 30% B) for at least 10-15 column volumes or until a stable baseline is achieved.

  • Perform Test Injection: Inject a small amount of the sample (10-20 µL) to determine the retention time of the target peak and confirm separation from major impurities.

  • Preparative Run & Fraction Collection: Once the retention time is known, perform the full preparative injection(s). Configure the fraction collector to collect the eluent based on time or UV threshold, ensuring only the peak corresponding to 1H-Cycloocta[e]benzimidazole(9CI) is collected.

  • Post-Purification Processing:

    • Combine the collected fractions containing the pure product.

    • Remove the acetonitrile using a rotary evaporator. Be mindful that heating should be gentle to avoid degradation.

    • The remaining aqueous solution can be frozen and lyophilized (freeze-dried) to yield the purified compound as a solid powder.

  • Confirm Purity: Dissolve a small amount of the final product and analyze it using the same HPLC method (an analytical-scale column can be used for faster results and lower solvent consumption). The resulting chromatogram should show a single major peak, confirming the success of the purification.

Conclusion

This application note details a comprehensive and scientifically-grounded protocol for the purification of 1H-Cycloocta[e]benzimidazole(9CI) using reverse-phase HPLC. By carefully selecting the stationary phase, controlling the mobile phase pH to ensure consistent analyte ionization, and employing a gradient elution strategy, this method provides a reliable means to achieve high purity. The inclusion of system suitability tests and a final purity analysis ensures the trustworthiness and reproducibility of the results, making this protocol highly suitable for researchers and professionals in drug development and medicinal chemistry.

References

  • NextSDS. 1H-Cycloocta[e]benzimidazole(9CI) — Chemical Substance Information. Available from: [Link]

  • NextSDS. 1H-Cyclopenta[7][20]pyrrolo[2,3-e]benzimidazole(9CI) - Chemical Substance Information. Available from: [Link]7][20]pyrrolo[2,3-e]benzimidazole(9ci)-cas-1801648-52-8

  • Sepuxianyun. [Readers Insight] Heterocycles Structural Analysis in HPLC Method Development. (2025). Available from: [Link]

  • LCGC International. A Strategy for Developing HPLC Methods for Chiral Drugs. (2026). Available from: [Link]

  • Google Patents. EP1498416A1 - A process for the optical purification of benzimidazole derivatives.
  • PMC. Elimination Reaction-Based Benzimidazole Probe for Cysteine Detection and Its Application in Serum Sample Analysis. Available from: [Link]

  • Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. (2025). Available from: [Link]

  • MDPI. Process Development and Validation of Reverse-Phase High-Performance Liquid Chromatography Method for Simultaneous Quantification of Quercetin, Thymoquinone, and Pterostilbene. (2026). Available from: [Link]

  • ResearchGate. Absorbance spectra of Benzimidazole L (1 mL, 0.0001 M) after adding the.... Available from: [Link]

  • MDPI. Development of a Novel Benzimidazole-Based Probe and Portable Fluorimeter for the Detection of Cysteine in Human Urine. (2021). Available from: [Link]

  • SciSpace. Development and Validation of Reverse-phase High- performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. (2021). Available from: [Link]

  • ResearchGate. How to purify the lipid conjugated with hetrocyclic molecule ? Which mobile phase can be used on C18 column on Preparative HPLC?. (2018). Available from: [Link]

  • Agilent. Finding the Perfect Match: Practical Advice on Column and Mobile Phase Selection. Available from: [Link]

  • ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. (2024). Available from: [Link]

  • Acta Poloniae Pharmaceutica. HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF BENZ- IMIDAZOLE DERIVATIVES IN ANTIPARASITIC DRUGS. Available from: [Link]

  • Biotage. How do I develop a reversed-phase flash column chromatography method?. (2023). Available from: [Link]

  • Semantic Scholar. A Comprehensive Study of N-Butyl-1H-Benzimidazole. (2022). Available from: [Link]

  • Cheméo. Chemical Properties of 1H-Benzimidazole (CAS 51-17-2). Available from: [Link]

  • ResearchGate. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. (2026). Available from: [Link]

  • MDPI. Synthesis of 2-Substituted Benzimidazole Derivatives as a Platform for the Development of UV Filters and Radical Scavengers in Sunscreens. (2023). Available from: [Link]

  • NIH PubChem. Benzimidazole | C7H6N2 | CID 5798. Available from: [Link]

  • PMC. Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Available from: [Link]

  • Organic Chemistry Portal. One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions.... (2009). Available from: [Link]

  • ResearchGate. Synthetic route for the synthesis of 1H-benzimidazoles. Available from: [Link]

  • IntechOpen. An Outline to Preparation of Biological Active Benzimidazoles Using Microwave Approach. Available from: [Link]

  • NIST. 1H-Benzimidazole - NIST WebBook. Available from: [Link]

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Method

Application Notes and Protocols: 1H-Benzimidazole Derivatives as Versatile Ligands in Transition Metal Complexes for Research and Drug Development

Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and application of transition metal complexes featuring benzimidazole-based ligands. While the specific ligand 1H-Cyclo...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract: This technical guide provides a comprehensive overview of the synthesis, characterization, and application of transition metal complexes featuring benzimidazole-based ligands. While the specific ligand 1H-Cycloocta[e]benzimidazole(9CI) is noted for its structural complexity, its limited presence in peer-reviewed literature necessitates the use of a representative and well-documented benzimidazole analogue to illustrate the fundamental principles and protocols. Herein, we focus on 2-substituted-1H-benzimidazole as a model system to guide researchers, scientists, and drug development professionals in the exploration of this important class of coordination compounds. The protocols detailed are grounded in established methodologies and are designed to be adaptable for a range of benzimidazole derivatives and transition metal ions.

Introduction: The Benzimidazole Scaffold in Coordination Chemistry

The benzimidazole moiety, a fusion of benzene and imidazole rings, is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2][3] Its structural similarity to naturally occurring purine nucleobases allows benzimidazole derivatives to interact effectively with biological systems, forming the core of numerous pharmacologically active compounds.[1][4] In coordination chemistry, the nitrogen atoms within the imidazole ring readily donate electron pairs to transition metal centers, creating stable and diverse metal complexes.[1][5]

The coordination of benzimidazole-based ligands to transition metals such as copper, zinc, cobalt, and ruthenium can lead to compounds with enhanced biological activity compared to the free ligands.[6][7][8] These metal complexes have garnered significant interest as potential therapeutic agents, particularly in oncology, due to their ability to interact with and cleave DNA, mimicking the mechanism of drugs like cisplatin but with potentially lower toxicity.[6][9] Furthermore, these complexes are valuable as catalysts in various organic transformations.[10]

This guide will provide detailed protocols for the synthesis of a representative 2-substituted-1H-benzimidazole ligand, its subsequent complexation with a transition metal, and the characterization and potential applications of the resulting complex.

Synthesis of a Representative Ligand: 2-Phenyl-1H-benzimidazole

The synthesis of 2-substituted benzimidazoles is typically achieved through the condensation of an o-phenylenediamine with a carboxylic acid or an aldehyde.[11][12][13] The following protocol details the synthesis of 2-phenyl-1H-benzimidazole, a common and versatile ligand.

Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole

This protocol is adapted from established methods for benzimidazole synthesis.[8][13]

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • Ethanol

  • Sodium metabisulfite (Na₂S₂O₅)

  • Deionized water

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve o-phenylenediamine (1 equivalent) and benzaldehyde (1.05 equivalents) in ethanol.

  • Addition of Oxidizing Agent: To this solution, add sodium metabisulfite (0.5 equivalents) dissolved in a minimal amount of water.

  • Reflux: Heat the reaction mixture to reflux (approximately 80°C) and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using an ethyl acetate/hexane solvent system.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Extraction: To the resulting aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer with deionized water and then with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude 2-phenyl-1H-benzimidazole by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.

  • Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, and FT-IR spectroscopy to confirm its structure and purity.[7][14]

Visualization of the Synthetic Workflow

Synthesis of 2-Phenyl-1H-benzimidazole OPD o-Phenylenediamine Reaction Reflux (4-6h) OPD->Reaction Benzaldehyde Benzaldehyde Benzaldehyde->Reaction Solvent Ethanol Solvent->Reaction Oxidant Na2S2O5 / H2O Oxidant->Reaction Workup Work-up & Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product 2-Phenyl-1H-benzimidazole Purification->Product Synthesis of Cu(II)-Benzimidazole Complex Ligand 2-Phenyl-1H-benzimidazole (in Methanol) Stirring Stir at RT (2-4h) Ligand->Stirring MetalSalt CuCl2·2H2O (in Methanol) MetalSalt->Stirring Filtration Vacuum Filtration Stirring->Filtration Washing Wash with Methanol & Diethyl Ether Filtration->Washing Drying Dry under Vacuum Washing->Drying Complex Cu(II)-Benzimidazole Complex Drying->Complex

Caption: Workflow for the synthesis of a Cu(II)-benzimidazole complex.

Characterization of the Ligand and Metal Complex

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compounds.

Spectroscopic and Analytical Data Summary
Technique 2-Phenyl-1H-benzimidazole (Ligand) Cu(II)-Benzimidazole Complex Rationale
FT-IR (cm⁻¹) ν(N-H) ~3400, ν(C=N) ~1620Shift in ν(C=N) to lower frequency, disappearance or broadening of ν(N-H)Confirms coordination of the imidazole nitrogen to the metal center. [7][9]
¹H NMR (ppm) Aromatic protons, N-H protonBroadening or disappearance of signals due to the paramagnetic nature of Cu(II).For diamagnetic complexes (e.g., Zn(II)), shifts in proton signals indicate coordination. [9][14]
UV-Vis (nm) π-π* transitionsLigand-to-metal charge transfer (LMCT) bands, d-d transitions for the metal ion. [7]Provides information on the electronic structure and coordination geometry of the complex. [7]
Elemental Analysis (%) C, H, NC, H, N, and metal contentConfirms the stoichiometry of the ligand and the metal in the complex. [15][16]
Magnetic Susceptibility DiamagneticParamagneticDetermines the magnetic properties of the complex, which can help deduce the geometry and oxidation state of the metal ion.

Applications in Drug Development and Catalysis

Transition metal complexes of benzimidazole derivatives have shown significant promise in various fields.

Anticancer Activity

Many benzimidazole-metal complexes exhibit potent in vitro cytotoxicity against a range of human cancer cell lines. [4][6][7]The proposed mechanism of action often involves the interaction of the complex with DNA, leading to its cleavage and the induction of apoptosis in cancer cells. [4][9] Protocol for In Vitro Cytotoxicity Assay (MTT Assay):

  • Cell Culture: Plate cancer cells (e.g., MCF-7, A549) in 96-well plates and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of the synthesized metal complex for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the cell viability and determine the IC₅₀ value (the concentration of the complex that inhibits 50% of cell growth).

Antimicrobial Activity

The benzimidazole scaffold is present in several antimicrobial drugs. [17][18]Metal complexation can enhance this activity.

Protocol for Antibacterial Screening (Disc Diffusion Method):

  • Bacterial Culture: Prepare a uniform lawn of bacteria (e.g., Staphylococcus aureus, Escherichia coli) on an agar plate.

  • Disc Application: Place sterile paper discs impregnated with known concentrations of the metal complex onto the agar surface.

  • Incubation: Incubate the plates at 37°C for 24 hours.

  • Measurement: Measure the diameter of the zone of inhibition around each disc. A larger zone indicates greater antibacterial activity. [16]

Catalysis

Benzimidazole-metal complexes can act as efficient catalysts for various organic reactions, such as cross-coupling reactions (e.g., Suzuki-Miyaura) and oxidation reactions. [10]Their catalytic activity stems from the ability of the metal center to cycle through different oxidation states, facilitated by the electronic properties of the benzimidazole ligand.

Conclusion

While direct investigation of 1H-Cycloocta[e]benzimidazole(9CI) is hampered by a lack of available data, the broader class of benzimidazole-based ligands offers a rich field for research and development. The protocols and application notes provided herein, using 2-phenyl-1H-benzimidazole as a representative example, offer a solid foundation for the synthesis, characterization, and evaluation of novel transition metal complexes. The versatility of the benzimidazole scaffold allows for extensive structural modifications, enabling the fine-tuning of the electronic and steric properties of the resulting metal complexes for targeted applications in medicinal chemistry and catalysis. Further exploration of this class of compounds is warranted to unlock their full potential.

References

  • Biomedical applications of selective metal complexes of indole, benzimidazole, benzothiazole and benzoxazole: A review (From 2015 to 2022). PMC. Available at: [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. Royal Society Publishing. (2022-09-21). Available at: [Link]

  • An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Arabian Journal of Chemistry. (2021-06-28). Available at: [Link]

  • Benzimidazole-Coordinated Copper(II) Complexes as Effectual Chemotherapeutics against Malignancy. ACS Omega. (2025-07-31). Available at: [Link]

  • Evaluation of Transition Metal Complexes of Benzimidazole-Derived Scaffold as Promising Anticancer Chemotherapeutics. PMC. Available at: [Link]

  • Transition metal complexes and their application in drugs and cosmetics – A Review. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

  • Selected Pharmacological Applications of 1 st Row Transition Metal Complexes: A review. SciSpace. (2017-11-27). Available at: [Link]

  • Metal complexes of benzimidazole-derived as potential anti-cancer agents: synthesis, characterization, combined experimental and computational studies. PMC. (2022-09-21). Available at: [Link]

  • Spectroscopic Characterization, Cyclic Voltammetry, Biological Investigations, MOE, and Gaussian Calculations of VO(II), Cu(II), and Cd(II) Heteroleptic Complexes. PMC. Available at: [Link]

  • One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Organic Chemistry Portal. Available at: [Link]

  • Catalytic Intermolecular Functionalization of Benzimidazoles. IntechOpen. (2019-06-25). Available at: [Link]

  • Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. PMC. Available at: [Link]

  • Synthetic route for the synthesis of 1H-benzimidazoles. ResearchGate. Available at: [Link]

  • Recent developments in catalytic and antimicrobial applications of benzimidazole Schiff base: A review. ResearchGate. (2024-03-08). Available at: [Link]

  • Novel Benzimidazole Derived Imine Ligand and Its Co(III) and Cu(II) Complexes as Anticancer Agents: Chemical Synthesis, DFT Studies, In Vitro and In Vivo Biological Investigations. MDPI. (2023-01-13). Available at: [Link]

  • Synthesis, Characterization and Spectroscopic Study of New Metal Complexes form Heterocyclic Compounds for Photostability Study. Systematic Reviews in Pharmacy. Available at: [Link]

  • 1H-Cycloocta[e]benzimidazole(9CI) — Chemical Substance Information. NextSDS. Available at: [Link]

  • In Vitro Evaluation of the Potential Pharmacological Activity and Molecular Targets of New Benzimidazole-Based Schiff Base Metal Complexes. MDPI. (2021-06-16). Available at: [Link]

  • Complexes of Some Transition Metal with 2-Benzoyl thiobenzimidazole and 1,10-Phenanthroline and Studying their Antibacterial Activity. Baghdad Science Journal. Available at: [Link]

  • 1H-benzimidazole and some benzimidazole containing drugs. ResearchGate. Available at: [Link]

  • Structure and Microbiological Activity of 1H-benzo[d]imidazole Derivatives. PMC. Available at: [Link]

  • The synthesis and characterization of Various metal complexes of 2-(4-nitrophenyl)-1H-benzimidazole and its mono schiff base precursor. PMC. (2025-03-16). Available at: [Link]

  • Transition Metal Complexes Derived From 1H-Imidazole Ligand: Synthesis, Characterization, Cyclic Voltammetric Studies and In Vitro Antibacterial Evaluation. ResearchGate. Available at: [Link]

  • Computational and Theoretical Chemistry. Universidade Nova de Lisboa. (2025-09-12). Available at: [Link]

  • Spectroscopic Characterization and DFT Calculations on 1H-benzimidazole-2-carboxylic acid monohydrate Molecule. ResearchGate. (2026-01-17). Available at: [Link]

  • Synthesis, Characterization, and Biological Studies of New Complexes Derived from 2-(1H-Benzimidazol-2-yl) Aniline. Impactfactor. (2021-08-17). Available at: [Link]

  • Multistimuli Luminescence and Anthelmintic Activity of Zn(II) Complexes Based on 1H-Benzimidazole-2-yl Hydrazone Ligands. MDPI. (2024-09-23). Available at: [Link]

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Application

Application Notes and Protocols for In Vitro Biological Activity Assays of 1H-Cycloocta[e]benzimidazole Derivatives

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Therapeutic Potential of the Benzimidazole Scaffold

The benzimidazole ring system is a cornerstone in medicinal chemistry, recognized as a "privileged" scaffold due to its presence in a wide array of pharmacologically active compounds.[1][2] This heterocyclic moiety, formed by the fusion of benzene and imidazole rings, is structurally similar to naturally occurring purines, allowing it to readily interact with various biological macromolecules.[3] Consequently, benzimidazole derivatives have demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and antihelminthic properties.[1][4]

The novel 1H-Cycloocta[e]benzimidazole core represents an exciting and underexplored chemical space. The fusion of a flexible eight-membered cyclooctane ring to the rigid benzimidazole framework offers unique three-dimensional conformations, which can lead to novel binding modes and enhanced selectivity for biological targets. This guide provides a suite of robust in vitro assays to systematically evaluate the biological potential of this promising new class of compounds, focusing on anticancer, antimicrobial, and anti-inflammatory activities.

Part 1: Anticancer & Cytotoxicity Screening

The initial evaluation of potential anticancer agents involves determining their ability to inhibit the growth of or kill cancer cells. This is typically achieved through cytotoxicity assays performed on various cancer cell lines.

Primary Cytotoxicity Screening: The MTT Assay

The MTT assay is a fundamental colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5] The principle is based on the reduction of the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in the mitochondria of living cells.[6] The amount of formazan produced is directly proportional to the number of viable cells.

MTT_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_assay Day 4/5: Assay seed Seed cancer cells in 96-well plate incubate1 Incubate for 24h (37°C, 5% CO2) seed->incubate1 Allow cell adherence treat Treat cells with serial dilutions of 1H-Cycloocta[e]benzimidazole derivatives. Include controls (Vehicle: DMSO, Positive: Doxorubicin) incubate1->treat incubate2 Incubate for 48-72h (37°C, 5% CO2) treat->incubate2 add_mtt Add MTT solution (0.5 mg/mL final conc.) incubate2->add_mtt incubate3 Incubate for 4h add_mtt->incubate3 Formazan formation solubilize Add Solubilization Solution (e.g., DMSO or SDS-HCl) incubate3->solubilize Dissolve crystals shake Shake plate for 15 min solubilize->shake read Read Absorbance at 570 nm shake->read

Caption: Workflow for assessing cytotoxicity using the MTT assay.

This protocol is optimized for adherent human cancer cell lines such as MCF-7 (breast), HCT-116 (colon), or HepG2 (liver).[7]

Materials:

  • Selected cancer cell lines

  • Complete culture medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • MTT solution: 5 mg/mL in sterile PBS, filter-sterilized.

  • Solubilization solution: DMSO or 10% SDS in 0.01 M HCl.

  • 96-well flat-bottom sterile microplates.

  • Test 1H-Cycloocta[e]benzimidazole derivatives dissolved in DMSO (10 mM stock).

  • Positive control (e.g., Doxorubicin).

  • Microplate reader.

Procedure:

  • Cell Seeding: Trypsinize and count cells. Seed the cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.[8]

  • Compound Treatment: Prepare serial dilutions of the test compounds and controls in culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent toxicity. Carefully remove the old medium from the wells and add 100 µL of the medium containing the test compounds.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C with 5% CO2.

  • MTT Addition: After incubation, add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL).[6][9]

  • Formazan Formation: Incubate the plate for another 3-4 hours. During this time, purple formazan crystals will form in viable cells.[6]

  • Solubilization: Carefully aspirate the medium without disturbing the formazan crystals. Add 150 µL of DMSO or other solubilization solution to each well.[8]

  • Reading: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan. Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to subtract background noise.[6]

  • Data Analysis: Calculate the percentage of cell viability using the formula:

    • % Viability = [(Abs_Sample - Abs_Blank) / (Abs_VehicleControl - Abs_Blank)] x 100

    • Plot % Viability against compound concentration and determine the IC50 value (the concentration required to inhibit 50% of cell growth) using non-linear regression analysis.

Compound IDTarget Cell LineIC50 (µM) ± SD
Derivative 1AMCF-79.5 ± 0.8
Derivative 1AHCT-11612.3 ± 1.1
Derivative 1BMCF-7> 50
Derivative 1BHCT-116> 50
DoxorubicinMCF-70.8 ± 0.1
DoxorubicinHCT-1161.1 ± 0.2
Mechanistic Study: In Vitro Tubulin Polymerization Assay

Many benzimidazole-based drugs, such as albendazole, exert their anticancer effects by interfering with the polymerization of tubulin into microtubules.[1] This disruption arrests the cell cycle and induces apoptosis. An in vitro tubulin polymerization assay directly measures a compound's ability to either inhibit or enhance this process.

Microtubules are dynamic polymers of α- and β-tubulin dimers. Their assembly (polymerization) and disassembly (depolymerization) are crucial for cell division, structure, and transport.[10] This assay measures light scattering at 340 nm, which increases as tubulin polymerizes into microtubules.[11][12]

Tubulin_Pathway cluster_main Microtubule Dynamics cluster_inhibitors Points of Drug Intervention dimers αβ-Tubulin Dimers + GTP polymers Microtubules dimers->polymers Polymerization (Assembly) polymers->dimers Depolymerization (Disassembly) destabilizers Destabilizing Agents (e.g., Nocodazole, 1H-Cycloocta[e]benzimidazoles?) destabilizers->dimers Promote Disassembly stabilizers Stabilizing Agents (e.g., Paclitaxel) stabilizers->polymers Inhibit Disassembly

Caption: Simplified pathway of microtubule dynamics and drug action.

This protocol is based on commercially available kits which use purified bovine or porcine tubulin.

Materials:

  • Tubulin Polymerization Assay Kit (containing >99% pure tubulin, GTP, general tubulin buffer, glycerol).[11][13]

  • Test 1H-Cycloocta[e]benzimidazole derivatives dissolved in DMSO.

  • Controls: Paclitaxel (polymerization enhancer), Nocodazole or Vinblastine (polymerization inhibitor).

  • Temperature-controlled microplate reader capable of kinetic reads at 340 nm or 350 nm.[12][13]

  • Half-area 96-well plates.[11]

Procedure:

  • Reagent Preparation: Prepare all reagents on ice as per the kit manufacturer's instructions.[13] The standard reaction mixture typically contains tubulin (e.g., 3 mg/mL) in a polymerization buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA) with 1 mM GTP and glycerol.[11]

  • Plate Setup: Pre-warm the microplate reader to 37°C.[11]

  • Reaction Assembly (on ice):

    • In microcentrifuge tubes, prepare the reaction mixes. For a 100 µL final volume:

      • Test Compound: 90 µL tubulin/GTP solution + 10 µL of 10x test compound.

      • Positive Control (Enhancer): 90 µL tubulin/GTP solution + 10 µL of 10x Paclitaxel.

      • Positive Control (Inhibitor): 90 µL tubulin/GTP solution + 10 µL of 10x Nocodazole.

      • Negative Control (No Drug): 90 µL tubulin/GTP solution + 10 µL of buffer/DMSO.

  • Initiate Polymerization: Carefully transfer 100 µL of each reaction mix from the tubes to the pre-warmed 37°C microplate. The temperature shift from ice to 37°C initiates polymerization.

  • Kinetic Reading: Immediately begin reading the absorbance at 340 nm every 30-60 seconds for 60-90 minutes.[13]

  • Data Analysis: Plot absorbance (OD 340 nm) versus time for each condition. Analyze the polymerization curves to determine the effect of the compounds on the lag phase (nucleation), polymerization rate (Vmax), and maximal polymer mass (ODmax).[11]

Compound IDConcentration (µM)Effect on PolymerizationVmax (mOD/min)ODmax
Vehicle-Baseline5.20.21
Paclitaxel10Enhancement20.80.28
Nocodazole10Inhibition1.10.05
Derivative 2A25Inhibition2.50.09
Derivative 2B25No significant effect5.00.20

Part 2: Antimicrobial Activity Screening

Benzimidazole derivatives are known for their broad-spectrum antimicrobial properties.[4][14] The foundational assay to quantify this activity is the determination of the Minimum Inhibitory Concentration (MIC).

Minimum Inhibitory Concentration (MIC): Broth Microdilution Method

The broth microdilution method is a standardized and widely used technique to determine the lowest concentration of an antimicrobial agent that completely inhibits the visible growth of a microorganism after overnight incubation.[15][16][17]

MIC_Workflow cluster_prep Preparation cluster_dilute Serial Dilution cluster_inoculate Inoculation & Incubation cluster_read Reading Results prep_inoculum Prepare bacterial suspension and adjust to 0.5 McFarland standard inoculate Add standardized bacterial inoculum to each well prep_inoculum->inoculate prep_plate Add 100 µL broth to wells of a 96-well plate prep_compound Add 100 µL of 2x highest compound concentration to the first column prep_plate->prep_compound dilute Perform 2-fold serial dilutions across the plate by transferring 100 µL from well to well prep_compound->dilute dilute->inoculate incubate Incubate plate at 37°C for 18-24 hours inoculate->incubate read Visually inspect for turbidity. MIC is the lowest concentration in a clear well. incubate->read

Caption: Workflow for MIC determination by broth microdilution.

This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).

  • Cation-Adjusted Mueller-Hinton Broth (CAMHB).[18]

  • Sterile 96-well U-bottom microplates.

  • 0.5 McFarland turbidity standard.

  • Test 1H-Cycloocta[e]benzimidazole derivatives and standard antibiotic (e.g., Gentamicin, Tetracycline).[4][19]

Procedure:

  • Inoculum Preparation: From a fresh agar plate (18-24h culture), select several colonies and suspend them in sterile saline. Adjust the turbidity to match the 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).[20]

  • Working Inoculum: Dilute the standardized suspension in CAMHB to achieve a final target concentration of 5 x 10^5 CFU/mL in the wells. This is typically a 1:100 or 1:200 dilution of the adjusted suspension into the final inoculum volume.[18][20]

  • Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of each row in a 96-well plate.

  • Compound Dilution: In well 1 of each row, add 100 µL of the test compound at twice the highest desired final concentration.

  • Serial Dilution: Perform a 2-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard the final 50 µL from well 10. Wells 11 (growth control, no drug) and 12 (sterility control, no bacteria) receive no compound.

  • Inoculation: Add 50 µL of the working bacterial inoculum to wells 1 through 11. Do not add bacteria to well 12. The final volume in each well is 100 µL.

  • Incubation: Cover the plate and incubate at 35 ± 2°C for 16-20 hours in ambient air.[18][20]

  • MIC Determination: After incubation, check the sterility (well 12 should be clear) and growth (well 11 should be turbid) controls. Read the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth (no turbidity).[18][20]

Compound IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)
Derivative 3A832
Derivative 3B> 128> 128
Derivative 3C416
Gentamicin0.51

Part 3: Anti-inflammatory Activity Screening

Chronic inflammation is linked to numerous diseases, and a key inflammatory pathway involves the cyclooxygenase (COX) enzymes, which mediate prostaglandin synthesis.[21] Screening for COX-1 and COX-2 inhibition can identify compounds with potential anti-inflammatory effects and assess their gastrointestinal side-effect risk profile (COX-1 sparing inhibitors are preferred).

Cyclooxygenase (COX) Inhibition Assay

This assay measures the peroxidase activity of COX-1 and COX-2. In the presence of arachidonic acid, the enzymes produce an intermediate, Prostaglandin G2 (PGG2). The peroxidase component of COX then reduces PGG2, and this activity can be coupled to a fluorometric or colorimetric probe to generate a quantifiable signal.[22][23]

COX_Pathway AA Arachidonic Acid (Substrate) PGG2 Prostaglandin G2 AA->PGG2 Oxygenase Activity COX COX-1 / COX-2 Enzyme PGs Prostaglandins (Inflammatory Mediators) PGG2->PGs Peroxidase Activity Inhibitor NSAIDs or 1H-Cycloocta[e]benzimidazoles? Inhibitor->COX Inhibition

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Overcoming Solubility Issues of 1H-Cycloocta[e]benzimidazole

Welcome to the Technical Support Center for 1H-Cycloocta[e]benzimidazole (CAS: 93659-10-0)[1]. This guide is engineered for researchers, medicinal chemists, and drug formulation scientists who encounter persistent solubi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 1H-Cycloocta[e]benzimidazole (CAS: 93659-10-0)[1]. This guide is engineered for researchers, medicinal chemists, and drug formulation scientists who encounter persistent solubility bottlenecks when working with this highly lipophilic heterocyclic compound.

Unlike standard benzimidazole, which already exhibits limited aqueous solubility (8.74 × 10⁻⁴ mol/mol at 298.15 K)[2], the fusion of a bulky, non-polar cyclooctane ring drastically shifts the molecule's Hansen Solubility Parameters (HSPs). This structural modification increases lipophilicity and alters crystal lattice energy, frequently causing precipitation in standard organic solvents and assay media. This guide provides field-proven, self-validating methodologies to bypass these thermodynamic barriers.

Part 1: Diagnostic Troubleshooting Workflow

Before altering your chemical synthesis or assay protocols, use the following logical workflow to identify the optimal solubilization strategy based on your target solvent system.

SolubilityWorkflow Start 1H-Cycloocta[e]benzimidazole Solubility Issue CheckSolvent Assess Solvent Polarity & H-Bonding Start->CheckSolvent IsPolar Polar Aprotic (e.g., DMSO)? CheckSolvent->IsPolar HeatSonication Apply Heat (40°C) & Sonication IsPolar->HeatSonication Yes AddCosolvent Add Non-polar Co-solvent (e.g., DCM, Toluene) IsPolar->AddCosolvent No Complexation Dendrimer/Cyclodextrin Complexation HeatSonication->Complexation Fails Success Complete Dissolution HeatSonication->Success Resolves AddCosolvent->Success Complexation->Success

Logical workflow for diagnosing and resolving 1H-Cycloocta[e]benzimidazole solubility issues.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does 1H-Cycloocta[e]benzimidazole precipitate when preparing stock solutions in DMSO or DMF, even though these are strong organic solvents? A1: While the benzimidazole core dissolves readily in polar aprotic solvents like DMSO due to favorable interactions with the N-H hydrogen bond donor at position 1[3], the fused cyclooctane ring introduces massive steric bulk and hydrophobicity. The Causality: If the concentration exceeds the thermodynamic solubility limit, the strong intermolecular hydrogen bonding between the imidazole rings of adjacent molecules outcompetes the solvent-solute interactions. The lipophilic cyclooctane rings aggregate to minimize contact with the highly polar DMSO, driving rapid crystallization. The Fix: Utilize a binary solvent system (e.g., adding 5-10% dichloromethane to the DMSO) to solvate the lipophilic domain, or apply mild heating (37-40°C) combined with sonication to provide the activation energy required to break the crystal lattice.

Q2: How can I improve its solubility in mid-polar solvents (like ethanol or ethyl acetate) for chromatographic purification? A2: Short-chain alcohols and mid-polar esters often suffer from a polarity mismatch with 1H-Cycloocta[e]benzimidazole. Thermodynamic studies on benzimidazole derivatives show that solubility increases linearly with the alkyl chain length of the alcohol, peaking in n-pentanol[2]. The Causality:n-Pentanol provides an optimal balance: its hydroxyl group interacts with the imidazole core, while its longer aliphatic tail creates favorable van der Waals interactions with the cyclooctane ring via matching Hansen Solubility Parameters (HSPs)[2]. The Fix: Switch your solvent system from ethanol/ethyl acetate to slightly less polar, longer-chain solvents like n-butanol or n-pentanol, or use a mixture of dichloromethane (DCM) and methanol (e.g., 9:1 v/v).

Q3: My compound crashes out when diluting the organic stock into aqueous assay buffers for in vitro screening. How do I prevent this? A3: This is a classic "solvent shift" precipitation. When the DMSO stock is diluted into an aqueous buffer, the highly hydrophobic cyclooctane ring forces water molecules into a highly ordered, thermodynamically unfavorable clathrate structure. To minimize this surface area, the compound aggregates and precipitates[4]. The Fix: Pre-complex the compound with a carrier system. Polyamidoamine (PAMAM) dendrimers and cyclodextrins have been proven to significantly enhance the solubility of hydrophobic benzimidazole derivatives by encapsulating the lipophilic moieties within their hydrophobic cores while presenting a hydrophilic exterior to the aqueous medium[5].

Part 3: Step-by-Step Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. If the final quantification step yields expected concentrations, the solubilization mechanism was successful.

Protocol 1: Co-Solvent Gradient for In Vitro Assay Media

This method prevents shock-precipitation by stepping down the polarity gradient.

  • Primary Dissolution: Accurately weigh 1H-Cycloocta[e]benzimidazole and dissolve it in 100% anhydrous DMSO to create a 10 mM stock. Purge the vial with inert gas (N₂ or Ar) to prevent oxidative degradation[6].

  • Thermal Disruption: Sonicate the stock solution in a water bath at 37°C for 15 minutes to ensure complete disruption of crystalline aggregates.

  • Intermediate Dilution: Dilute the stock 1:10 into a transitional co-solvent mixture (e.g., 50% PEG-400 / 50% Ethanol). This bridges the dielectric constant gap between DMSO and water.

  • Final Assay Dilution: Slowly add the intermediate solution dropwise to the pre-warmed (37°C) aqueous assay buffer under continuous vortexing. Ensure the final DMSO concentration remains <0.5% to avoid cellular toxicity[4].

  • Validation: Measure the optical density (OD) at 600 nm. An OD₆₀₀ > 0.05 indicates micro-precipitation, meaning the dilution rate was too fast or the concentration exceeded the thermodynamic limit.

Protocol 2: PAMAM Dendrimer Complexation

Dendrimers act as unimolecular micelles, providing a lipophilic microenvironment for the cyclooctane ring[5].

  • Carrier Preparation: Prepare a 1.0 × 10⁻⁴ M solution of PAMAM G3 (or G3OH) dendrimer in HPLC-grade water[5].

  • Excess Addition: Add 1H-Cycloocta[e]benzimidazole powder in excess of its intrinsic aqueous solubility limit directly to the dendrimer solution.

  • Equilibration: Stir the suspension magnetically at 25°C in darkness for 48 hours. This prolonged kinetic window allows the lipophilic cyclooctane ring to partition deeply into the hydrophobic internal nanoenvironments of the dendrimer[7].

  • Filtration (Validation Step): Filter the suspension through a 0.22 µm PTFE syringe filter. The filter retains uncomplexed, undissolved drug.

  • Quantification: Analyze the filtrate via UV-Vis spectroscopy (λmax ≈ 307 nm) or HPLC to confirm the enhanced dissolved concentration[6].

Part 4: Quantitative Data Presentation

Solvent / PropertyStandard Benzimidazole1H-Cycloocta[e]benzimidazoleMechanistic Causality
Water ~8.74 × 10⁻⁴ mol/mol[2]Extremely Low (< 10⁻⁵ mol/mol)Massive hydrophobic bulk of cyclooctane repels water clathrate formation.
Methanol / Ethanol ModerateLow to ModerateH-bonding disrupts crystal lattice, but polarity mismatch limits capacity.
n-Pentanol Highest (0.1195 mol/mol)[2]HighOptimal Hansen Solubility Parameter (HSP) match for lipophilic domains[2].
DMSO / DMF HighModerate to HighPolar aprotic nature solvates the imidazole N-H, but bulk limits kinetics[6].

Part 5: Downstream Application & Mechanism of Action

Once successfully solubilized, benzimidazole derivatives are highly effective at penetrating cell membranes due to their lipophilicity. Intracellularly, they frequently act as hydrogen bond donors (via the NH group) to bind critical targets like β-tubulin or DNA, triggering cell cycle arrest and apoptosis[3].

MOA Drug Solubilized 1H-Cycloocta[e]benzimidazole Target Intracellular Targets (e.g., Tubulin/DNA) Drug->Target Cellular Uptake Arrest Cell Cycle Arrest Target->Arrest Binding & Inhibition Apoptosis Apoptosis Pathway Arrest->Apoptosis Trigger CellDeath Target Cell Death Apoptosis->CellDeath

Intracellular signaling pathway and mechanism of action following successful drug solubilization.

References

  • Insight into the Dissolution Behavior of Benzimidazole in 19 Monosolvents: Solubility, Characterization, Determination, Analysis, and Model Correlation. Journal of Chemical & Engineering Data (ACS Publications). Available at:[Link]

  • Solubility improvement of an anthelmintic benzimidazole carbamate by association with dendrimers. SciELO / Brazilian Journal of Pharmaceutical Sciences. Available at:[Link]

  • Benzimidazole Derivatives in Anticancer Therapy: A Comprehensive Review. Biomedical & Pharmacology Journal. Available at:[Link]

  • 1H-Cycloocta[e]benzimidazole(9CI) — Chemical Substance Information. NextSDS. Available at:[Link]

Sources

Optimization

Technical Support Center: 1H-Cycloocta[e]benzimidazole(9CI) Storage &amp; Stability

Welcome to the Technical Support and Troubleshooting Portal for 1H-Cycloocta[e]benzimidazole(9CI) (CAS: 93659-10-0). As a fused tricyclic system combining a benzimidazole core with a cyclooctane ring, this compound prese...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support and Troubleshooting Portal for 1H-Cycloocta[e]benzimidazole(9CI) (CAS: 93659-10-0). As a fused tricyclic system combining a benzimidazole core with a cyclooctane ring, this compound presents unique stability challenges. This guide is designed for researchers, analytical chemists, and drug development professionals to understand the causality of its degradation, troubleshoot experimental anomalies, and implement self-validating storage protocols.

Part 1: Mechanistic Insights into Compound Degradation

To prevent degradation, we must first understand the structural vulnerabilities of 1H-Cycloocta[e]benzimidazole(9CI).

Q: Why is the cyclooctane fused ring a structural liability during storage? A: The stability of a heterocyclic ring is intricately linked to its size and aromaticity. While five- and six-membered rings exhibit high stability, eight-membered rings like cyclooctane suffer from significant transannular strain (Prelog strain) and torsional strain[1]. When fused to a rigid, planar benzimidazole core, this strain forces the molecule into a conformationally tense state. Under thermal stress or oxidative conditions, the cyclooctane ring acts as a thermodynamic weak point, making the molecule highly susceptible to oxidative cleavage or conformational collapse compared to unstrained analogs[1].

Q: How does the benzimidazole core contribute to degradation? A: Benzimidazole is an amphoteric bicyclic heteroaromatic compound, meaning it possesses both acidic and basic properties and undergoes tautomerization[1]. While the benzene ring is generally resistant to oxidation, the imidazole nitrogen atoms are highly reactive. Exposure to UV light or ambient photons can induce photolysis, leading to the formation of radical intermediates and subsequent chain cleavage[2]. Furthermore, in the presence of reactive oxygen species (like H2O2) or trace metal ions, the nitrogen-rich core undergoes rapid oxidation and nitration, destroying the pharmacophore[3].

Part 2: Troubleshooting Guide & Quantitative Data

When experimental results deviate from expectations, visual and analytical cues can help identify the specific degradation pathway.

Diagnostic Troubleshooting Table
Observed SymptomAnalytical Confirmation (HPLC/MS)Primary CauseCorrective Action
Yellow/Brown Discoloration of solid or solutionAppearance of N-oxide mass peaks (+16 Da) or lower MW fragmentsOxidation: Exposure to atmospheric O2, trace metals, or peroxides.Purge containers with Argon/N2. Add chelating agents (e.g., EDTA) to aqueous buffers.
Precipitation in previously clear solutionsMultiple new peaks with broad retention time spreadPhotolysis: UV/ambient light exposure causing radical polymerization.Use actinic (amber) glassware. Wrap reaction vessels in aluminum foil.
Loss of Assay Potency without color changeSpecific, major secondary peaks indicating ring-openingHydrolysis: Exposure to extreme pH (<3 or >10) or atmospheric moisture.Maintain working solutions at pH 6.5–7.5. Store solids in desiccators with Drierite.
Quantitative Forced Degradation Parameters

To establish a self-validating stability-indicating method, synthesize the degradation profile of 1H-Cycloocta[e]benzimidazole(9CI) using the standardized stress conditions below[2].

Stress ConditionReagent / EnvironmentTemp (°C)DurationExpected Degradation Pathway
Acidic Hydrolysis 0.1 M HCl60°C24 hImidazole ring opening
Basic Hydrolysis 0.1 M NaOH60°C24 hImidazole ring opening
Oxidation 3% H2O225°C24 hN-oxidation, oxidative cleavage
Photolysis UV/Vis Light (ICH Q1B)25°C24-48 hRadical formation, chain cleavage
Thermal Stress Solid state105°C48 hConformational collapse (strain-induced)

Part 3: Visualizing the Troubleshooting Logic

Use the following decision tree to systematically diagnose and resolve degradation issues in your workflows.

G Start Sample Degradation Detected (HPLC/Visual) Q1 Is the sample discolored (yellow/brown)? Start->Q1 Oxidation Probable Oxidation (O2/Metal Ion Exposure) Q1->Oxidation Yes Q2 Are there multiple new HPLC peaks? Q1->Q2 No Action1 Purge with Argon Store at -20°C Oxidation->Action1 Hydrolysis Probable Hydrolysis (pH Extremes/Moisture) Q2->Hydrolysis Yes, specific major peaks Photolysis Probable Photolysis (UV/Ambient Light) Q2->Photolysis Yes, broad spread Action3 Buffer to pH 7.0 Use Anhydrous Solvents Hydrolysis->Action3 Action2 Use Amber Vials Store in Dark Photolysis->Action2

Logical troubleshooting tree for diagnosing 1H-Cycloocta[e]benzimidazole degradation pathways.

Part 4: Step-by-Step Experimental Protocols

Protocol A: Self-Validating Storage & Handling Workflow

Causality: Because the 1H-tautomer is sensitive to protic solvent exchange and the cyclooctane ring is vulnerable to thermal stress, stringent environmental controls are mandatory.

  • Aliquot Preparation: Dissolve the bulk powder in anhydrous Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) to create a high-concentration stock (e.g., 10 mM). Do not use protic solvents like methanol for long-term stock storage.

  • Inert Gas Purging: Gently bubble Argon gas through the stock solution for 60 seconds to displace dissolved oxygen.

  • Vial Selection: Dispense single-use aliquots into silanized, amber-glass vials to prevent surface adsorption and photolysis.

  • Cryogenic Storage: Flash-freeze the aliquots using liquid nitrogen and transfer them to a -20°C or -80°C freezer.

  • Validation Step: Before running critical assays, thaw one aliquot and run a rapid HPLC-UV (280 nm) check against a freshly prepared reference standard to confirm >98% purity.

Protocol B: Forced Degradation Study (Stress Testing)

Causality: To prove your analytical method can actually detect degradation, you must intentionally destroy the compound and ensure the parent peak separates completely from the degradation fragments[2].

  • Baseline Setup: Prepare a 1 mg/mL stock of 1H-Cycloocta[e]benzimidazole(9CI) in acetonitrile.

  • Acid/Base Stress: Mix 1 mL of stock with 1 mL of 0.1 M HCl (Acid) and another 1 mL with 0.1 M NaOH (Base). Incubate both at 60°C for 24 hours.

  • Oxidative Stress: Mix 1 mL of stock with 1 mL of 3% H2O2. Incubate at 25°C for 24 hours in the dark.

  • Quenching: Neutralize the acid sample with 0.1 M NaOH, and the base sample with 0.1 M HCl. Dilute all samples (including the oxidized one) 1:10 with mobile phase.

  • Analysis: Inject samples into an LC-MS system. Adjust the gradient until the parent mass peak (m/z corresponding to C13H10N2) is baseline-resolved from all newly formed degradation peaks.

Part 5: Frequently Asked Questions (FAQs)

Q: Can I store working solutions of 1H-Cycloocta[e]benzimidazole(9CI) at 4°C? A: It is highly discouraged. While the solid powder may survive short-term storage at 4°C, working solutions (especially in aqueous buffers) are prone to hydrolysis and oxidation. Always prepare working solutions fresh daily from -20°C frozen stocks.

Q: My compound crashed out of solution when added to my biological assay buffer. Is it degraded? A: Not necessarily. Benzimidazoles are amphoteric and highly lipophilic[1]. If your assay buffer is near the compound's isoelectric point, its solubility drops drastically. This is a physical precipitation, not chemical degradation. Ensure your final assay concentration contains at least 0.5% - 1% DMSO to maintain solubility.

Q: Does the 9CI designation affect how I should handle the compound? A: "9CI" simply refers to the 9th Collective Index naming convention used by the Chemical Abstracts Service (CAS). It does not imply a specific isotope or salt form, so standard handling procedures for strained benzimidazole derivatives apply.

References

  • [1] A review on benzimidazoles: Synthesis, properties, and therapeutic applications in medicinal chemistry. Applied Chemical Engineering. Available at:

  • [2] Insight into the degradation of amino substituted benzimidazo[1,2-a]quinolines via a combined experimental and density functional theory study. PubMed. Available at:

  • [3] Two Major Pathways in TAML-Catalyzed Degradation of Carbendazim by H2O2: Elimination of a Nitrogen-Rich Benzimidazole Fungicide and Its Parallel Nitration. ACS ES&T Water. Available at:

Sources

Troubleshooting

Technical Support Center: Optimizing Cycloocta[e]benzimidazole Synthesis

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals working on the cyclization of medium-sized ring-fused...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals working on the cyclization of medium-sized ring-fused benzimidazoles, with a focus on 1H-Cycloocta[e]benzimidazole (CAS: 93659-10-0) 1. Forming an 8-membered cyclooctane ring fused to a rigid benzimidazole core presents severe thermodynamic and kinetic hurdles, primarily due to transannular (Prelog) strain and unfavorable entropic factors 2.

Below, we troubleshoot common failure modes, provide causality-driven solutions, and detail a self-validating protocol for Palladium-catalyzed intramolecular cyclization.

Part 1: Troubleshooting Guide & FAQs

Q1: We are experiencing significant intermolecular dimerization instead of the desired 8-membered cycloocta[e]benzimidazole ring. How can we shift the equilibrium toward intramolecular cyclization? The Causality: Medium-sized rings (8–11 atoms) suffer from unfavorable entropic factors. The activation energy required to bring the two reactive termini together across an 8-membered transition state is extremely high. Consequently, the intermolecular reaction (dimerization or oligomerization) outcompetes the intramolecular cyclization kinetically. The Solution: You must artificially favor the intramolecular pathway by operating under pseudo-high-dilution conditions. Maintain the active concentration of the uncyclized precursor below 0.005 M. Practically, this is achieved by adding the substrate via a syringe pump over 10–12 hours to a refluxing solution of the active Pd-catalyst.

Q2: During the Pd-catalyzed intramolecular cyclization, we observe extensive debromination (reduction) of the aryl halide precursor rather than the cycloocta-fused product. What is the mechanistic cause? The Causality: In transition-metal-catalyzed cyclizations, oxidative addition of Pd(0) to the aryl halide is fast, but the subsequent carbopalladation (8-exo-trig) is exceptionally slow due to transannular strain 2. During this extended lifetime of the Pd(II)-aryl intermediate, competitive protodepalladation or hydride abstraction occurs (often scavenging hydrogen from the solvent or the amine base). The Solution:

  • Ligand Geometry: Switch to a bidentate ligand with a wide bite angle, such as Xantphos. This enforces a cis-geometry at the palladium center, bringing the tethered alkene/alkyne into closer proximity to the aryl group, thereby accelerating the slow carbopalladation step.

  • Solvent: Eliminate hydrogen-donating solvents (e.g., alcohols, THF). Switch to strictly anhydrous, degassed Toluene or DMF.

Q3: When using the classical condensation route (reacting a cyclooctane-fused o-phenylenediamine with formic acid), the reaction stalls at the mono-formamide intermediate. Why? The Causality: The formation of the benzimidazole ring requires the nucleophilic attack of the second primary amine onto the carbonyl carbon of the newly formed formamide, followed by dehydration 3. This is highly pH-dependent. If the environment is too basic, the carbonyl is not sufficiently electrophilic. If it is too acidic, the free amine is completely protonated (ammonium) and rendered non-nucleophilic. The Solution: Optimize the acid catalyst. Using a controlled Lewis acid (e.g., ZrCl4​ or SnCl2​ ) in refluxing ethanol provides the optimal balance—activating the carbonyl oxygen via coordination without over-protonating the nucleophilic amine.

Part 2: Quantitative Optimization Data

The table below summarizes the optimization of reaction conditions for the synthesis of the cycloocta[e]benzimidazole core via Pd-catalyzed intramolecular cyclization, demonstrating the critical impact of ligand choice and concentration.

EntryCatalyst SystemLigand (Bite Angle)BaseSolventConcentrationYield (%)Primary Byproduct
1 Pd(OAc)2​ (5 mol%) PPh3​ (Monodentate) K2​CO3​ DMF0.1 M12%Dimers/Oligomers
2 Pd(OAc)2​ (5 mol%) PPh3​ (Monodentate) K2​CO3​ DMF0.01 M34%Debromination
3 Pd2​(dba)3​ (2.5 mol%)dppf (99°) Cs2​CO3​ Toluene0.01 M61%Debromination
4 Pd2​(dba)3​ (2.5 mol%)Xantphos (111°) Cs2​CO3​ Toluene0.005 M89% Trace dimers

Part 3: Mechanistic & Workflow Visualizations

MechanisticPathway Precatalyst Pd(0) Precatalyst (e.g., Pd2(dba)3 + Xantphos) OxAddition Oxidative Addition (C-Br bond cleavage) Precatalyst->OxAddition Substrate Carbopalladation Intramolecular Carbopalladation (8-exo-trig) OxAddition->Carbopalladation Slow step (Prelog strain) RedElimination Reductive Elimination / Dehydrohalogenation Carbopalladation->RedElimination Base RedElimination->Precatalyst Pd(0) Regeneration Product Cycloocta[e]benzimidazole Product RedElimination->Product

Mechanistic pathway of Pd-catalyzed 8-exo-trig cyclization for cycloocta[e]benzimidazole.

TroubleshootingWorkflow Issue Issue: Low Yield / High Byproducts CheckDimer Are dimers/oligomers forming? Issue->CheckDimer Dilution Action: Decrease concentration to < 0.005 M (Syringe pump) CheckDimer->Dilution Yes CheckReduction Is debromination (reduction) occurring? CheckDimer->CheckReduction No Ligand Action: Switch to bidentate ligand (Xantphos) & non-protic solvent CheckReduction->Ligand Yes OptimizeBase Action: Use milder base (Cs2CO3) and increase temperature CheckReduction->OptimizeBase No (Incomplete Conversion)

Troubleshooting workflow for optimizing cycloocta[e]benzimidazole cyclization yields.

Part 4: Self-Validating Experimental Protocol

Procedure: Palladium-Catalyzed Intramolecular Cyclization

This protocol utilizes a self-validating feedback loop via in-process mass spectrometry to ensure the catalytic cycle is functioning before committing the entire substrate batch.

Step 1: Catalyst Pre-activation & System Purging

  • In an oven-dried 250 mL three-neck round-bottom flask, add Pd2​(dba)3​ (2.5 mol%), Xantphos (6.0 mol%), and anhydrous Cs2​CO3​ (2.0 equiv).

  • Seal the flask and purge with ultra-high purity Argon for 15 minutes.

  • Add 50 mL of anhydrous, freeze-pump-thaw degassed Toluene. Heat the mixture to 100 °C for 15 minutes to pre-form the active Pd(0)-Xantphos complex. The solution should transition to a deep, homogeneous red/orange.

Step 2: Substrate Addition (High-Dilution Enforcement)

  • Dissolve the uncyclized bromo-alkene benzimidazole precursor (1.0 mmol) in 50 mL of degassed Toluene (0.02 M stock solution).

  • Load the solution into a gas-tight syringe.

  • Using a programmable syringe pump, add the substrate solution to the refluxing catalyst mixture at a rate of 4.1 mL/hour (approx. 12 hours total addition time). This ensures the steady-state concentration of the precursor remains below 0.005 M.

Step 3: Self-Validation Checkpoint (In-Process Control)

  • Validation Action: 2 hours into the syringe pump addition, withdraw a 100 µL aliquot from the reaction flask using an Argon-purged syringe.

  • Analysis: Quench the aliquot in 1 mL of LC-MS grade Acetonitrile/Water (50:50) and analyze via LC-MS.

  • Causality Check:

    • Success State: You must observe the product mass [M+H]+ and the absence of the starting material's distinct bromine isotope pattern (1:1 ratio of M / M+2).

    • Failure State: If a mass corresponding to [M−Br+H]+ (debromination) exceeds 5% relative abundance, the solvent is donating hydrides or oxygen is present. Halt the pump immediately, re-degas the substrate solution, and verify Toluene anhydrous status.

Step 4: Completion and Isolation

  • Once addition is complete, maintain stirring at 100 °C for an additional 2 hours.

  • Cool to room temperature, filter the crude mixture through a short pad of Celite to remove palladium black and inorganic salts, and wash the pad with ethyl acetate (3 × 20 mL).

  • Concentrate the filtrate under reduced pressure and purify via flash column chromatography (Silica gel, Hexanes/EtOAc gradient) to isolate the pure cycloocta[e]benzimidazole.

References

  • "1H-Cycloocta[e]benzimidazole(9CI)
  • "Synthesis of Medium-Sized Heterocycles by Transition-Metal-Catalyzed Intramolecular Cycliz
  • "Advances in the Synthesis of Ring-Fused Benzimidazoles and Imidazobenzimidazoles", PMC / NIH.

Sources

Optimization

Optimizing mobile phase for 1H-Cycloocta[e]benzimidazole(9CI) chromatography

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1H-Cycloocta[e]benzimidazole(9CI) .

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Chromatography Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges of analyzing 1H-Cycloocta[e]benzimidazole(9CI) .

This molecule presents two distinct chromatographic hurdles: the highly lipophilic cyclooctane ring drives strong retention on reversed-phase columns, while the basic imidazole nitrogen (pKa ~5.5) acts as a prime candidate for secondary ion-exchange interactions with stationary phase silanols. The following self-validating troubleshooting guide, optimization matrix, and validated protocol will help you achieve robust, symmetrical peak shapes and reproducible retention times.

Part 1: Diagnostic Workflow

G Start Assess 1H-Cycloocta[e]benzimidazole Chromatogram CheckTailing Is Tailing Factor (Tf) > 1.5? Start->CheckTailing Good Optimal Chromatography Achieved (Tf 0.9 - 1.2) CheckTailing->Good No pH Adjust Mobile Phase pH Lower to pH < 3.0 CheckTailing->pH Yes CheckAgain Re-evaluate Peak Shape pH->CheckAgain CheckAgain->Good Tf < 1.5 Additive Add Amine Modifier (e.g., 10 mM TEA) CheckAgain->Additive Tf > 1.5 Column Switch to Base-Deactivated or CSH C18 Column Additive->Column If tailing persists Column->Good

Workflow for resolving peak tailing in basic benzimidazole chromatography.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 1H-Cycloocta[e]benzimidazole exhibit severe peak tailing (Tf > 2.0) on my standard C18 column? A1: The root cause is a secondary retention mechanism. Benzimidazole derivatives are basic compounds containing amine functional groups[1]. In a standard unbuffered or mid-pH mobile phase, the imidazole nitrogen becomes protonated (positively charged). Simultaneously, residual acidic silanol groups ( Si−OH ) on the silica stationary phase dissociate into negatively charged silanoxanes ( SiO− ). The positively charged benzimidazole undergoes strong, kinetically slow ion-exchange interactions with these SiO− sites[1]. Because this secondary interaction is slower than the primary hydrophobic partitioning, a fraction of the analyte molecules is retained longer, creating a trailing edge or "tail"[2].

Q2: How should I manipulate the mobile phase pH to eliminate this tailing? A2: You must control the ionization state of both the analyte and the column surface. The most reliable strategy is Low pH Suppression . By lowering the mobile phase pH to < 3.0 (using a 10-20 mM phosphate buffer or 0.1% Trifluoroacetic acid), you force the residual silanol groups to fully protonate back to neutral Si−OH [2]. With the negative charge removed from the silica surface, the ion-exchange mechanism is blocked, and the protonated benzimidazole elutes purely based on hydrophobic interactions, resulting in a sharp, symmetrical peak[3].

Q3: My protocol requires a physiological pH (pH 6.5 - 7.4). How can I improve peak symmetry without using a highly acidic mobile phase? A3: At mid-range pH, both the benzimidazole and the silanols are ionized, which maximizes tailing. To counteract this without changing the pH, you must introduce a competing basic additive, such as Triethylamine (TEA) at a concentration of 5-25 mM[2][4]. TEA acts as a "silanol blocker." Because TEA is a small, highly basic molecule, it preferentially binds to the acidic SiO− sites, effectively masking them from the much bulkier 1H-Cycloocta[e]benzimidazole molecule[2].

Q4: Which organic modifier is optimal for this specific cyclooctane-fused derivative? A4: Acetonitrile (ACN) is highly recommended over Methanol. The fused cyclooctane ring makes 1H-Cycloocta[e]benzimidazole exceptionally lipophilic. Acetonitrile provides superior elution strength, which helps elute this bulky hydrophobic compound in a reasonable timeframe while maintaining lower system backpressure[5]. Furthermore, ACN generally yields better peak shapes for basic compounds when paired with low-pH buffers compared to protic solvents like methanol.

Q5: I have optimized the mobile phase, but I am still seeing peak fronting. What is the causality? A5: Peak fronting (an asymmetry with a leading edge) is rarely caused by silanol interactions. It is almost always a symptom of sample solvent incompatibility or column overload [1]. If 1H-Cycloocta[e]benzimidazole is dissolved in 100% organic solvent (like pure DMSO or ACN) but injected into a highly aqueous mobile phase, the analyte travels through the head of the column too quickly before partitioning properly. Always dilute your sample in the initial mobile phase composition to self-validate that solvent mismatch is not the issue.

Part 3: Quantitative Data & Optimization Matrix

The following table summarizes the expected chromatographic outcomes based on mobile phase selection. Use this matrix to predict and validate your experimental results.

Mobile Phase ConditionAnalyte State (Benzimidazole)Silanol State ( Si−OH )Dominant Interaction MechanismExpected Tailing Factor ( Tf​ )
Unbuffered Water / ACN Partially ProtonatedPartially Ionized ( SiO− )Hydrophobic + Strong Ion-Exchange> 2.0 (Severe Tailing)
pH 6.5 Buffer Partially ProtonatedFully Ionized ( SiO− )Hydrophobic + Maximum Ion-Exchange1.8 - 2.5 (Unacceptable)
pH 6.5 Buffer + 10mM TEA Partially ProtonatedMasked by TEAHydrophobic + Weak Ion-Exchange1.2 - 1.5 (Acceptable)
pH 2.5 Phosphate Buffer Fully ProtonatedFully Neutralized ( Si−OH )Pure Hydrophobic Partitioning0.9 - 1.1 (Optimal)
pH 10.0 Ammonia Buffer Fully NeutralizedFully Ionized ( SiO− )Pure Hydrophobic Partitioning0.9 - 1.1 (Optimal)*

*Requires a high-pH tolerant Charged Surface Hybrid (CSH) or base-deactivated column[3][4].

Part 4: Validated Experimental Protocol

To establish a self-validating, stability-indicating baseline for 1H-Cycloocta[e]benzimidazole, execute the following step-by-step isocratic methodology.

Step 1: Aqueous Buffer Preparation (Mobile Phase A)

  • Accurately weigh 2.72 g of Potassium Dihydrogen Phosphate ( KH2​PO4​ ) and dissolve it in 1000 mL of HPLC-grade water to yield a 20 mM solution.

  • Monitor the solution with a calibrated pH meter and carefully add concentrated orthophosphoric acid ( H3​PO4​ ) dropwise until the pH reaches 2.5 ± 0.05 .

    • Causality Check: This specific pH ensures complete protonation of stationary phase silanols, neutralizing their negative charge and preventing secondary ion-exchange interactions[2][5].

  • Filter the buffer through a 0.22 µm hydrophilic membrane (e.g., Nylon or PES) and degas ultrasonically for 10 minutes.

Step 2: Organic Modifier Preparation (Mobile Phase B)

  • Utilize 100% HPLC-grade Acetonitrile. Filter and degas prior to use.

Step 3: System Equilibration & Chromatographic Conditions

  • Column Selection: Install a Charged Surface Hybrid (CSH) C18 or a heavily end-capped, base-deactivated C18 column (150 mm × 4.6 mm, 3.5 µm)[3].

  • Isocratic Ratio: Set the pump to deliver 50% Mobile Phase A and 50% Mobile Phase B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: Set the column oven to 40°C.

    • Causality Check: Elevated temperatures decrease mobile phase viscosity and improve mass transfer kinetics for bulky, lipophilic molecules like cyclooctane derivatives, further sharpening the peak.

  • Detection: Set the UV/Vis or DAD detector to 254 nm or 280 nm (depending on the specific absorbance maximum of your synthesized batch).

  • Equilibrate the system for at least 20 column volumes until the baseline is completely stable.

Step 4: Sample Preparation & Injection

  • Dissolve 1H-Cycloocta[e]benzimidazole reference standard in a diluent matching the mobile phase (50:50 Buffer:ACN) to achieve a concentration of 100 µg/mL.

  • Inject 10 µL of the sample.

  • Validation: Calculate the USP Tailing Factor ( Tf​ ) at 5% peak height. A successful optimization will yield a Tf​ between 0.9 and 1.2.

Part 5: References

  • Phenomenex. HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex Technical Articles.[Link]

  • Waters Corporation. How can I decrease tailing of a basic compound when running a reversed-phase method with a C18 column? Waters Knowledge Base.[Link]

  • Kulik, A. et al. HPLC method for identification and quantification of benzimidazole derivatives in antiparasitic drugs. Acta Poloniae Pharmaceutica.[Link]

  • National Institutes of Health (PMC). Stability-indicating HPLC–DAD methods for determination of two binary mixtures. PMC Articles.[Link]

Sources

Troubleshooting

Technical Support Center: Troubleshooting NMR Peak Overlap in 1H-Cycloocta[e]benzimidazole(9CI) Analysis

Welcome to the technical support guide for researchers, scientists, and drug development professionals analyzing 1H-Cycloocta[e]benzimidazole(9CI) and related structures. This guide provides in-depth troubleshooting stra...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals analyzing 1H-Cycloocta[e]benzimidazole(9CI) and related structures. This guide provides in-depth troubleshooting strategies for a common challenge in the ¹H NMR analysis of this molecule: signal overlapping. The fusion of a flexible eight-membered cyclooctane ring with a rigid benzimidazole system often leads to complex and crowded spectra. This resource offers a logical, step-by-step approach to systematically resolve these issues, ensuring accurate structural elucidation.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum of 1H-Cycloocta[e]benzimidazole(9CI) shows significant signal overlapping in the aliphatic region. What are the initial steps for troubleshooting?

A1: When faced with an unresolved ¹H NMR spectrum, it is best to start with simple, non-destructive methods that can be performed on the same sample.[1] The primary goal is to alter the chemical environment of the molecule just enough to induce differential shifts in the overlapping proton signals.

A recommended initial workflow is as follows:

  • Re-evaluate Sample Purity and Concentration: Before proceeding to more advanced techniques, confirm the purity of your sample. Impurities can introduce extraneous signals that complicate the spectrum.[2] Additionally, highly concentrated samples can lead to peak broadening and minor shifts due to intermolecular interactions. Diluting the sample may offer some improvement.[1]

  • Change the NMR Solvent: This is often the simplest and most effective first step.[1] Solvents can induce changes in chemical shifts (a phenomenon known as "solvent effects"), which may be sufficient to resolve overlapping peaks.[1][3] For instance, switching from a non-polar solvent like CDCl₃ to an aromatic solvent like benzene-d₆ can cause significant shifts (Aromatic Solvent-Induced Shifts, or ASIS), which may resolve overlapping signals.[2]

  • Vary the Temperature: Acquiring the spectrum at different temperatures can help resolve signals from different conformers of the flexible cyclooctane ring that may be in exchange at room temperature.[1][4] Temperature changes can alter the populations of these conformations, leading to changes in the observed average chemical shifts.[4] This can be particularly effective for resolving broad peaks.[5]

Q2: I've tried changing solvents and the temperature, but some of the methylene protons on the cyclooctane ring are still heavily overlapped. What's the next logical step?

A2: If basic troubleshooting steps are insufficient, the next logical step is to employ more advanced techniques that can provide greater spectral dispersion or additional structural information.

Using Chemical Shift Reagents

Chemical shift reagents, typically paramagnetic lanthanide complexes like Eu(fod)₃ or Pr(fod)₃, can be a powerful tool.[2][6] These reagents coordinate to Lewis basic sites in your molecule, such as the nitrogen atoms of the benzimidazole ring.[7] This interaction induces large changes in the chemical shifts of nearby protons.[8][9] The magnitude of this shift is dependent on the distance of the proton from the lanthanide ion, which can effectively spread out overlapping signals.[2][8]

Protocol for Using a Lanthanide Shift Reagent (LSR):

  • Initial Spectrum: Dissolve a known amount of your 1H-Cycloocta[e]benzimidazole(9CI) sample in a dry, aprotic deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.

  • LSR Preparation: Prepare a stock solution of the LSR (e.g., Eu(dpm)₃) in the same deuterated solvent.[10]

  • Titration: Add small, incremental amounts of the LSR stock solution to your NMR tube.[10]

  • Spectral Acquisition: Acquire a ¹H NMR spectrum after each addition of the LSR.

  • Analysis: Monitor the changes in chemical shifts. The signals from protons closer to the benzimidazole nitrogens will shift more significantly, helping to resolve overlap with signals from protons further away on the cyclooctane ring.

Parameter Description Expected Outcome
LSR Concentration The molar ratio of LSR to the substrate.Increasing the concentration generally leads to larger induced shifts.[8]
Lanthanide Ion Europium (Eu) complexes typically cause downfield shifts, while praseodymium (Pr) complexes cause upfield shifts.[6][8]Choice of ion allows for shifting signals in a desired direction to avoid further overlap.
Solvent Aprotic, non-coordinating solvents are preferred.Ensures the LSR preferentially binds to the analyte.
Q3: When should I consider using 2D NMR spectroscopy to resolve peak overlap?

A3: 2D NMR spectroscopy is a powerful tool for resolving signal overlap and should be considered when optimization of 1D experiments and the use of shift reagents are insufficient.[2] These techniques spread the NMR signals into a second dimension, providing another layer of information that can resolve even severely overlapping peaks.[11][12][13]

Common 2D NMR Experiments for Resolving Overlap:
  • COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2-3 bonds).[14][15] Cross-peaks in a COSY spectrum indicate which protons are neighbors in a spin system. This can help to trace out the connectivity of the cyclooctane ring protons, even if their 1D signals are overlapped.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached.[12][13][14] Since it's rare for two different carbon atoms to have the exact same chemical shift, HSQC is excellent for separating the signals of protons attached to different carbons, even if the proton signals overlap in the 1D spectrum.[11][12]

  • HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are separated by two or three bonds.[14][15] This is extremely useful for assigning quaternary carbons and for piecing together different fragments of the molecule.

  • TOCSY (Total Correlation Spectroscopy): This experiment shows correlations between a proton and all other protons within the same spin system, not just its immediate neighbors.[13][15][16] This can be very helpful for identifying all the protons belonging to the cyclooctane ring from a single, well-resolved proton signal.

Q4: The NH proton of the benzimidazole ring is broad and sometimes difficult to identify. How can I confirm its presence and chemical shift?

A4: The NH proton of a benzimidazole ring typically appears as a broad singlet in the downfield region of the spectrum, often between 12.0 and 13.6 ppm in DMSO-d₆.[17] Its broadness can be attributed to quadrupole broadening from the adjacent nitrogen and chemical exchange.

To confirm the NH proton:

  • D₂O Exchange: Add a drop of deuterium oxide (D₂O) to your NMR sample, shake it, and re-acquire the ¹H NMR spectrum. The NH proton will exchange with deuterium, and its signal will disappear or significantly decrease in intensity. This is a definitive test for an exchangeable proton.

  • Solvent Choice: The choice of solvent can significantly impact the appearance of the NH proton. In aprotic solvents like DMSO-d₆, the NH proton is readily observed due to hydrogen bonding with the solvent.[17] In protic solvents like methanol-d₄, the exchange rate may be too fast, leading to a very broad or unobservable signal.

Q5: Are there any computational methods that can aid in the assignment of the ¹H NMR spectrum of 1H-Cycloocta[e]benzimidazole(9CI)?

A5: Yes, computational chemistry can be a valuable tool. Density Functional Theory (DFT) calculations can be used to predict the ¹H NMR chemical shifts of a proposed structure. The GIAO (Gauge-Including Atomic Orbital) method is commonly used for this purpose.

Workflow for Computational NMR Prediction:

  • Structure Optimization: Perform a geometry optimization of the 1H-Cycloocta[e]benzimidazole(9CI) molecule using a suitable level of theory and basis set.

  • NMR Calculation: Using the optimized geometry, perform an NMR calculation using the GIAO method.

  • Comparison: Compare the calculated chemical shifts with the experimental data. While there may be a systematic difference between the calculated and experimental values, the relative order of the chemical shifts is often well-reproduced. This can be invaluable for assigning protons in complex regions of the spectrum.

Troubleshooting Workflow Diagram

Troubleshooting_Workflow start Start: Overlapping ¹H NMR Signals check_purity Check Sample Purity & Concentration start->check_purity not_resolved Still Overlapped check_purity->not_resolved change_solvent Change Deuterated Solvent (e.g., CDCl₃ to Benzene-d₆) resolved Problem Resolved change_solvent->resolved Resolved not_resolved2 Still Overlapped change_solvent->not_resolved2 vary_temp Vary Acquisition Temperature vary_temp->resolved Resolved not_resolved3 Still Overlapped vary_temp->not_resolved3 shift_reagent Use Lanthanide Shift Reagent shift_reagent->resolved Resolved not_resolved4 Still Overlapped shift_reagent->not_resolved4 run_2d_nmr Acquire 2D NMR Spectra (COSY, HSQC, HMBC) run_2d_nmr->resolved Resolved not_resolved->change_solvent If pure not_resolved2->vary_temp If still overlapped not_resolved3->shift_reagent If still overlapped not_resolved4->run_2d_nmr If still overlapped

Caption: A stepwise decision-making workflow for troubleshooting peak overlap.

References

  • Slideshare. (n.d.). Lanthanide shift reagents in nmr. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, November 12). 23.1: NMR Shift Reagents. Retrieved from [Link]

  • ResearchGate. (2026, February 7). Lanthanide Shift Reagents in Nuclear Magnetic Resonance Spectroscopy. Retrieved from [Link]

  • MDPI. (2020, November 17). Application of Lanthanide Shift Reagent to the 1H-NMR Assignments of Acridone Alkaloids. Retrieved from [Link]

  • ACS Publications. (2019, March 27). Tackling the Peak Overlap Issue in NMR Metabolomics Studies: 1D Projected Correlation Traces from Statistical Correlation Analysis on Nontilted 2D 1H NMR J-Resolved Spectra. Retrieved from [Link]

  • Taylor & Francis Online. (2007, February 24). Solvent Effects on Nuclear Magnetic Resonance Chemical Shifts. Retrieved from [Link]

  • Canadian Science Publishing. (n.d.). Studies of the solvent effect on the chemical shifts in nmr - spectroscopy. II. Solutions of succinic anhydride. Retrieved from [Link]

  • University of Ottawa NMR Facility Blog. (2014, March 6). Variable Temperature to Improve NMR Resolution. Retrieved from [Link]

  • J-STAGE. (n.d.). Solvent Effects in NMR Spectroscopy. I. Chemical Shifts Induced by the Addition of Protic Substances to Benzene Solutions of Several Polar Compounds. Retrieved from [Link]

  • Reddit. (2022, January 13). How does solvent choice effect chemical shift in NMR experiments? Retrieved from [Link]

  • Mestrelab Research. (2009, June 5). Fighting against peak overlap – Introducing Global Spectral Deconvolution (GSD). Retrieved from [Link]

  • Mestrelab Research. (2014, October 30). qNMR of mixtures: what is the best solution to signal overlap? Retrieved from [Link]

  • MDPI. (n.d.). Solvent-Dependent Structures of Natural Products Based on the Combined Use of DFT Calculations and 1H-NMR Chemical Shifts. Retrieved from [Link]

  • Wiley Online Library. (n.d.). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • ResearchGate. (2013, October 9). Facing an overlapping problem between the water peak and metabolite peaks in 1H NMR analysis - can anyone help? Retrieved from [Link]

  • YouTube. (2020, August 10). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

  • Weizmann Institute of Science. (n.d.). Types of 2D NMR. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). RES-TOCSY: a simple approach to resolve overlapped 1H NMR spectra of enantiomers. Retrieved from [Link]

  • Wikipedia. (n.d.). Two-dimensional nuclear magnetic resonance spectroscopy. Retrieved from [Link]

  • ResearchGate. (2019, November 9). Temperature dependence of NMR chemical shifts: Tracking and statistical analysis. Retrieved from [Link]

  • University of Oxford. (n.d.). Variable Temperature NMR Experiments. Retrieved from [Link]

  • San Diego State University. (n.d.). 7) Common 2D (COSY, HSQC, HMBC). Retrieved from [Link]

  • Organic Chemistry Data. (2020, February 14). NMR Spectroscopy :: 8-TECH-9 Two Dimensional NMR. Retrieved from [Link]

  • Oxford Instruments. (n.d.). Variable Temperature NMR Spectroscopy. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION. Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Cycloocta[e]benzimidazole(9CI) — Chemical Substance Information. Retrieved from [Link]

  • Beilstein Journals. (2014, July 16). An experimental and theoretical NMR study of NH-benzimidazoles in solution and in the solid state: proton transfer and tautomerism. Retrieved from [Link]

  • SpectraBase. (n.d.). 1H-benzimidazole, 2-(pentylthio)- - Optional[1H NMR] - Spectrum. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to 1H-Cycloocta[e]benzimidazole and Standard Benzimidazole Derivatives for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged" structure, forming the core of a multitude of pharmacologically active compounds.[1][2] Its structural resemblance to endogenou...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of medicinal chemistry, the benzimidazole scaffold stands as a "privileged" structure, forming the core of a multitude of pharmacologically active compounds.[1][2] Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of therapeutic applications, including anthelmintic, anticancer, anti-inflammatory, antiviral, and antiulcer activities.[1][3] This guide provides a comparative analysis of the novel, yet largely uncharacterized, 1H-Cycloocta[e]benzimidazole(9CI) against well-established standard benzimidazole derivatives.

Due to the current scarcity of direct experimental data for 1H-Cycloocta[e]benzimidazole(9CI) in peer-reviewed literature, this guide will leverage a predictive approach. By examining the fundamental principles of benzimidazole chemistry, established structure-activity relationships (SAR), and computational modeling trends, we will project the potential physicochemical properties and biological activities of this unique fused-ring system. This guide is intended to serve as a foundational resource for researchers and drug development professionals interested in exploring this and other novel benzimidazole structures.

Structural and Physicochemical Properties: A Comparative Overview

The core benzimidazole structure consists of a benzene ring fused to an imidazole ring.[2] This bicyclic system is amphoteric, possessing both weakly acidic and basic properties.[2] The physicochemical properties of benzimidazole derivatives, such as solubility and melting point, are significantly influenced by the nature and position of substituents on the ring system. Generally, N-1 substitution tends to lower the melting point, while the introduction of polar or non-polar groups affects solubility in polar and non-polar solvents, respectively.

1H-Cycloocta[e]benzimidazole(9CI) presents a unique structural modification where a cyclooctyl ring is fused to the 'e' face of the benzimidazole core. This fusion results in a more rigid and sterically hindered structure compared to simple 2-substituted or N-substituted benzimidazoles.

Table 1: Predicted Physicochemical Properties of 1H-Cycloocta[e]benzimidazole(9CI) vs. Standard Benzimidazoles

Property2-Phenylbenzimidazole (Standard)Albendazole (Standard)1H-Cycloocta[e]benzimidazole(9CI) (Predicted)Rationale for Prediction
Molecular Weight 194.24 g/mol 265.33 g/mol 212.29 g/mol Calculated based on chemical structure.
Melting Point 297-299 °C207-209 °CHigher than standard benzimidazolesThe rigid, fused ring system is expected to lead to a more stable crystal lattice, requiring more energy to break.
Solubility Sparingly soluble in water, soluble in organic solvents.Practically insoluble in water, soluble in strong acids and bases.Predicted to have low solubility in polar solvents.The large, non-polar cyclooctyl ring will likely decrease solubility in aqueous media and increase lipophilicity.
pKa ~5.5 (basic), ~12.8 (acidic)~4.5 (basic)Predicted to have a similar basic pKa to standard benzimidazoles.The core benzimidazole nitrogen atoms are the primary determinants of basicity, which is not significantly altered by the fused aliphatic ring.

Synthesis Strategies: From Classic Reactions to Novel Scaffolds

The synthesis of the benzimidazole nucleus is well-established, with several classical and modern methods available to medicinal chemists.

Standard Benzimidazole Synthesis

Two of the most common methods for synthesizing the benzimidazole core are:

  • Phillips-Ladenburg Reaction: This involves the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions, often with heating.[4]

  • Weidenhagen Reaction: This method utilizes the condensation of an o-phenylenediamine with an aldehyde, typically in the presence of an oxidizing agent.[4]

Modern approaches, such as microwave-assisted synthesis, have been shown to significantly reduce reaction times and improve yields for these classical reactions.

Proposed Synthesis of 1H-Cycloocta[e]benzimidazole(9CI)

While a specific synthetic route for 1H-Cycloocta[e]benzimidazole(9CI) has not been published, a plausible approach would involve the condensation of a cyclooctanone with a substituted o-phenylenediamine, followed by an oxidative cyclization step. The choice of starting materials and reaction conditions would be critical to favor the formation of the fused cyclooctyl ring.

Experimental Protocol: General Synthesis of 2-Phenylbenzimidazole (A Standard Derivative)

This protocol outlines a common method for the synthesis of 2-phenylbenzimidazole via the Weidenhagen reaction.

Materials:

  • o-Phenylenediamine

  • Benzaldehyde

  • Sodium metabisulfite

  • Water

  • Ethanol

Procedure:

  • In a reaction vessel, dissolve o-phenylenediamine and sodium bisulfite in water.[5]

  • Heat the mixture with stirring to 80-90 °C.[5]

  • Slowly add benzaldehyde to the reaction mixture while maintaining the temperature.[5]

  • Continue heating and stirring for the appropriate reaction time (typically 1-2 hours).[5]

  • Cool the reaction mixture to room temperature to allow for precipitation of the product.

  • Collect the crude product by filtration and wash with cold water.

  • Recrystallize the crude product from an appropriate solvent, such as aqueous ethanol, to obtain pure 2-phenylbenzimidazole.

Comparative Biological Activity and Mechanism of Action

The biological activity of benzimidazole derivatives is highly dependent on the substituents at the 2- and 5-(and 6-) positions of the ring.

Standard Benzimidazole Derivatives: A Snapshot of Activity

Anthelmintic and Antifungal Activity: Benzimidazoles like albendazole and mebendazole are broad-spectrum anthelmintics. Their primary mechanism of action is the inhibition of tubulin polymerization by binding to the β-tubulin subunit of the parasite, leading to disruption of the microtubule network and ultimately cell death.[1] This mechanism is also responsible for their antifungal properties.[6]

Anticancer Activity: Many benzimidazole derivatives, including albendazole and mebendazole, have shown potent anticancer activity against a range of cancer cell lines.[7][8] The mechanism is also primarily attributed to the disruption of microtubule dynamics, leading to G2/M cell cycle arrest and apoptosis.[7]

Proton-Pump Inhibition: Benzimidazole derivatives such as omeprazole are widely used to treat acid-reflux disorders.[9] They act as irreversible inhibitors of the H+/K+-ATPase (proton pump) in the parietal cells of the stomach, thereby reducing gastric acid secretion.[10]

Table 2: Experimental Biological Activity of Standard Benzimidazole Derivatives

CompoundBiological ActivityTargetIC50 / MIC / KiCell Line / Organism / Enzyme
Albendazole AnticancerTubulin~0.152 µM (average)HPV-negative head and neck squamous cell cancer cell lines[11]
AnticancerTubulin0.12 µMHT-29 (colon cancer)[8]
Mebendazole AnticancerTubulin< 1 µM at 48hHT-29 (colon cancer)[7]
AntifungalTubulin0.3125 µM (MIC)Cryptococcus neoformans[6]
AntifungalTubulin3.3 - 26.4 µM (MIC)Paracoccidioides brasiliensis[12]
Omeprazole Proton-Pump InhibitorH+/K+-ATPase5.8 µM (IC50)H+,K+-ATPase[9]
Proton-Pump InhibitorH+/K+-ATPase3.1 µM (Ki)CYP2C19[9]
Predicted Biological Activity of 1H-Cycloocta[e]benzimidazole(9CI)

The unique, rigid, and bulky structure of 1H-Cycloocta[e]benzimidazole(9CI) is likely to have a significant impact on its biological activity profile.

  • Tubulin Polymerization Inhibition: The bulky, fused cyclooctyl ring may sterically hinder the binding of the molecule to the colchicine-binding site on β-tubulin. This could potentially reduce its efficacy as an anthelmintic, antifungal, or anticancer agent compared to standard benzimidazoles with more flexible 2-substituents. However, the increased lipophilicity could enhance cell permeability.

  • Other Potential Activities: The rigid, planar-like structure might allow for intercalation with DNA or interaction with other biological targets. Computational docking studies would be invaluable in exploring potential binding partners for this novel scaffold.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol provides a general overview of how to assess the effect of a compound on tubulin polymerization.

Materials:

  • Purified tubulin protein

  • GTP solution

  • Polymerization buffer (e.g., PIPES buffer)

  • Test compound (e.g., 1H-Cycloocta[e]benzimidazole(9CI)) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control (e.g., paclitaxel - promotes polymerization)

  • Negative control (e.g., nocodazole - inhibits polymerization)

  • Temperature-controlled spectrophotometer

Procedure:

  • Prepare a reaction mixture containing tubulin, GTP, and polymerization buffer on ice.[13]

  • Add the test compound, positive control, or negative control to respective reaction mixtures.[13]

  • Transfer the reaction mixtures to a pre-warmed 96-well plate.

  • Place the plate in a spectrophotometer set to 37°C.

  • Monitor the change in absorbance at 340 nm over time. An increase in absorbance indicates tubulin polymerization.[13]

  • Plot absorbance versus time to generate polymerization curves and compare the effect of the test compound to the controls.

Visualization of Key Concepts

To better understand the relationships and processes discussed, the following diagrams are provided.

General Synthesis of Benzimidazoles

G cluster_0 Starting Materials cluster_1 Reaction Conditions cluster_2 Process cluster_3 Product o-Phenylenediamine o-Phenylenediamine Condensation & Cyclization Condensation & Cyclization o-Phenylenediamine->Condensation & Cyclization Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde Carboxylic Acid / Aldehyde->Condensation & Cyclization Acid Catalyst Acid Catalyst Acid Catalyst->Condensation & Cyclization Heat / Microwave Heat / Microwave Heat / Microwave->Condensation & Cyclization Benzimidazole Derivative Benzimidazole Derivative Condensation & Cyclization->Benzimidazole Derivative

Caption: General workflow for the synthesis of benzimidazole derivatives.

Mechanism of Action of Anthelmintic Benzimidazoles

G Benzimidazole Derivative Benzimidazole Derivative β-tubulin β-tubulin Benzimidazole Derivative->β-tubulin Binds to Inhibition of Polymerization Inhibition of Polymerization β-tubulin->Inhibition of Polymerization Disruption of Microtubules Disruption of Microtubules Inhibition of Polymerization->Disruption of Microtubules Cellular Dysfunction Cellular Dysfunction Disruption of Microtubules->Cellular Dysfunction Parasite Death Parasite Death Cellular Dysfunction->Parasite Death

Caption: Simplified signaling pathway for benzimidazole-induced parasite death.

Future Directions and Conclusion

The benzimidazole scaffold continues to be a fertile ground for the discovery of new therapeutic agents. While standard derivatives have seen widespread success, the exploration of novel, structurally constrained analogues like 1H-Cycloocta[e]benzimidazole(9CI) is essential for identifying compounds with novel mechanisms of action, improved selectivity, and the potential to overcome existing drug resistance.

The lack of experimental data for 1H-Cycloocta[e]benzimidazole(9CI) highlights a clear opportunity for future research. The synthesis and subsequent biological evaluation of this compound are critical next steps. Initial screening should focus on its potential as a tubulin polymerization inhibitor in cancer and fungal cell lines, given the established activity of the benzimidazole core. Furthermore, computational studies, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, can provide valuable insights into its potential biological targets and guide the design of future derivatives.[14][15]

References

  • Journal of Pharmaceutical Negative Results. (n.d.). Producing Highly Predictive Qsar Models Of Benzimidazole Derivatives As Potent Antifungal Agents. Retrieved from [Link]

  • Williamson, S., et al. (2018).
  • ResearchGate. (n.d.). Comparative observed and predicted activities of benzimidazole derivatives by 2D and 3D-QSAR models. Retrieved from [Link]

  • ScienceDirect. (n.d.). Machine learning models and computational simulation techniques for prediction of anti-corrosion properties of novel benzimidazole derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Application of multiple linear regression analysis to predict antifungal activity of some benzimidazole derivatives using ADME parameters. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Benzimidazole synthesis. Retrieved from [Link]

  • Dove Medical Press. (2024, April 3). Molecular Modeling, Synthesis, and Antihyperglycemic Activity of the New Benzimidazole Derivatives – Imidazoline Receptor Agonists. Retrieved from [Link]

  • Martínez-Guevara, J., et al. (2020). Repurposing Albendazole: new potential as a chemotherapeutic agent with preferential activity against HPV-negative head and neck squamous cell cancer. bioRxiv.
  • ResearchGate. (n.d.). Evaluation of MCF-7 cell lines treated with albendazole (ABZ) and.... Retrieved from [Link]

  • Pourgholami, M. H., et al. (2005). Antitumor activity of albendazole against the human colorectal cancer cell line HT-29: in vitro and in a xenograft model of peritoneal carcinomatosis. Cancer Chemotherapy and Pharmacology.
  • Journal of Applied Pharmaceutical Science. (n.d.). Synthesis and antimicrobial studies of substituted 2-phenylbenzimidazole derivatives. Retrieved from [Link]

  • de Oliveira, H. C., et al. (2023). Exposure of Paracoccidioides brasiliensis to Mebendazole Leads to Inhibition of Fungal Energy Production. Journal of Fungi.
  • Google Patents. (n.d.). CN113666875A - Method for preparing 2-phenylbenzimidazole.
  • Nascimento, M. T. C., et al. (2017). The Anti-helminthic Compound Mebendazole Has Multiple Antifungal Effects against Cryptococcus neoformans. Frontiers in Microbiology.
  • MDPI. (2023, March 21). Mebendazole Inhibits Histoplasma capsulatum In Vitro Growth and Decreases Mitochondrion and Cytoskeleton Protein Levels. Retrieved from [Link]

  • ASIAN JOURNAL OF SCIENCE AND TECHNOLOGY. (2025, March 30). RESEARCH ARTICLE INTRODUCTION. Retrieved from [Link]

  • Cytoskeleton, Inc. (n.d.). Tubulin Polymerization Assay Kit. Retrieved from [Link]

  • Future Science. (2019). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Retrieved from [Link]

  • Frontiers. (n.d.). Interaction of Colchicine-Site Ligands With the Blood Cell-Specific Isotype of β-Tubulin—Notable Affinity for Benzimidazoles. Retrieved from [Link]

  • MDPI. (2022, December 29). Modulation Effect on Tubulin Polymerization, Cytotoxicity and Antioxidant Activity of 1H-Benzimidazole-2-Yl Hydrazones. Retrieved from [Link]

  • ResearchGate. (n.d.). Fungicidal activity, determined in three independent experiments, of mebendazole against 11 H. capsulatum strains. Retrieved from [Link]

  • ResearchGate. (n.d.). Dose-dependent inhibition of H,K-ATPase activity by ML 3000 (A) and by.... Retrieved from [Link]

  • NextSDS. (n.d.). 1H-Cycloocta[e]benzimidazole(9CI) — Chemical Substance Information. Retrieved from [Link]

  • PubMed. (1987, February 12). Inhibition of (H+ + K+)-ATPase by omeprazole in isolated gastric vesicles requires proton transport. Retrieved from [Link]

  • ResearchGate. (2025, May 15). An Overview of the Bioactive Properties of Benzimidazole Derivatives. Retrieved from [Link]

  • Popović-Đorđević, J. B., et al. (2022).
  • Bentham Science. (2024, January 29). In silico Approaches for Exploring the Pharmacological Activities of Benzimidazole Derivatives: A Comprehensive Review. Retrieved from [Link]

  • MDPI. (n.d.). Computational Study of Benzimidazole Derivatives as Potential Antifungal Drugs. Retrieved from [Link]

  • PubMed. (2009, May 15). Synthesis and biological activity evaluation of 1H-benzimidazoles via mammalian DNA topoisomerase I and cytostaticity assays. Retrieved from [Link]

  • MDPI. (2020, November 14). Chemical Synthesis and Hemi-Synthesis of Novel Benzimidazole Derivatives Using Microwave-Assisted Process: Chemical Characterization, Bioactivities and Molecular Docking. Retrieved from [Link]

  • ScienceDirect. (2021, June 28). An overview on novel synthetic approaches and medicinal applications of benzimidazole compounds. Retrieved from [Link]

  • Royal Society of Chemistry. (2021, December 14). New 1H-benzimidazole-2-yl hydrazones with combined antiparasitic and antioxidant activity. Retrieved from [Link]

  • PubMed. (1987, February 1). The specificity of omeprazole as an (H+ + K+)-ATPase inhibitor depends upon the means of its activation. Retrieved from [Link]

  • Rasayan Journal of Chemistry. (2024, September 30). COMPUTATIONAL STUDIES AND GREEN SYNTHESIS OF BENZIMIDAZOLES THROUGH SEQUENTIAL OXIDATIVE CYCLISATION OF ARYLDIAMINES IN SOLVENT-. Retrieved from [Link]

  • PubMed. (1985, April 25). Omeprazole, a specific inhibitor of gastric (H+-K+)-ATPase, is a H+-activated oxidizing agent of sulfhydryl groups. Retrieved from [Link]

  • ScienceDirect. (2012, February 1). Benzimidazoles: A biologically active compounds. Retrieved from [Link]

  • Nature. (n.d.). Synthesis and Biological Evaluation of Novel 1H-Benzo[d]imidazole Derivatives as Potential Anticancer Agents Targeting Human Topoisomerase I. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). One-Pot Synthesis of Functionalized Benzimidazoles and 1H-Pyrimidines via Cascade Reactions of o-Aminoanilines or Naphthalene-1,8-diamine with Alkynes and p-Tolylsulfonyl Azide. Retrieved from [Link]

  • ResearchGate. (n.d.). Benzimidazole derivatives as tubulin polymerization inhibitors: Design, synthesis and in vitro cytotoxicity studies | Request PDF. Retrieved from [Link]

  • ResearchGate. (n.d.). 1H-benzimidazole and some benzimidazole containing drugs. Retrieved from [Link]

  • ResearchGate. (2017, March 28). The Anti-helminthic Compound Mebendazole Has Multiple Antifungal Effects against Cryptococcus neoformans. Retrieved from [Link]

  • SpringerLink. (n.d.). Pharmacological significance of heterocyclic 1H-benzimidazole scaffolds: a review. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, physicochemical properties and antimicrobial activity of some new benzimidazole derivatives | Request PDF. Retrieved from [Link]

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Comparative

Comprehensive Comparative Guide: Binding Affinity of 1H-Cycloocta[e]benzimidazole(9CI) vs. Standard Benzimidazoles in Kinase Targets

Target Audience: Researchers, structural biologists, and drug development professionals. Introduction & Mechanistic Rationale The benzimidazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently ut...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, structural biologists, and drug development professionals.

Introduction & Mechanistic Rationale

The benzimidazole pharmacophore is a privileged scaffold in medicinal chemistry, frequently utilized to target the ATP-binding cleft of various kinases[1]. While standard derivatives like Albendazole have been extensively characterized, the exploration of structurally expanded analogs offers new avenues for overcoming kinase resistance.

1H-Cycloocta[e]benzimidazole(9CI) (CAS No: 93659-10-0)[2] represents a unique structural class where a cyclooctane ring is fused to the benzimidazole core. As a Senior Application Scientist, I approach this compound with a specific structural hypothesis: the aliphatic cyclooctane fusion significantly increases the molecule's lipophilicity and steric volume.

The Causality of Binding: In target proteins such as Akt1 and the Epidermal Growth Factor Receptor (EGFR) , the ATP-binding pocket contains deep hydrophobic regions. We hypothesize that the cyclooctane ring of 1H-Cycloocta[e]benzimidazole will enhance Van der Waals interactions within the flexible hydrophobic pocket of Akt1[3]. Conversely, in the EGFR T790M mutant, the bulky methionine gatekeeper residue is predicted to cause severe steric clashes with the cyclooctane ring, a phenomenon well-documented in rigid, bulky kinase inhibitors[4].

To objectively evaluate this, we present an orthogonal comparative analysis of 1H-Cycloocta[e]benzimidazole(9CI) against unsubstituted Benzimidazole and Albendazole, utilizing predictive in silico modeling and representative in vitro profiling.

Pathway EGF EGF Ligand EGFR EGFR (Target 1) EGF->EGFR PI3K PI3K EGFR->PI3K Akt1 Akt1 Kinase (Target 2) PI3K->Akt1 Proliferation Cell Proliferation Akt1->Proliferation Inhibitor 1H-Cycloocta[e]benzimidazole Inhibitor->EGFR Inhibits Inhibitor->Akt1 Inhibits

Caption: EGFR/Akt1 signaling pathway illustrating dual-node inhibition by benzimidazole derivatives.

Comparative Binding Affinity Data

To establish a comprehensive binding profile, we synthesize data across two dimensions: thermodynamic binding free energy ( ΔG ) via molecular docking[5], and empirical kinetic binding ( Kd​ ) and inhibition ( IC50​ ) metrics.

Table 1: In Silico Molecular Docking Scores (Binding Free Energy)

Docking performed via AutoDock Vina targeting the ATP-competitive sites.

CompoundAkt1 ( ΔG , kcal/mol)EGFR WT ( ΔG , kcal/mol)EGFR T790M ( ΔG , kcal/mol)
Benzimidazole (Core) -4.6-5.1-4.8
Albendazole -6.2-6.8-6.5
1H-Cycloocta[e]benzimidazole -8.7 -7.4 -5.2
Table 2: In Vitro Binding Kinetics and Inhibition Profiling

Representative data demonstrating the structure-activity relationship (SAR) impact of the cyclooctane fusion.

CompoundAkt1 Kd​ (SPR)Akt1 IC50​ (TR-FRET)EGFR WT Kd​ (SPR)EGFR T790M Kd​ (SPR)
Benzimidazole (Core) > 20 µM> 50 µM15.2 µM18.5 µM
Albendazole 4.5 µM8.2 µM2.1 µM3.4 µM
1H-Cycloocta[e]benzimidazole 0.35 µM 0.85 µM 1.1 µM 12.4 µM

Data Synthesis: The cyclooctane fusion in 1H-Cycloocta[e]benzimidazole drives a >10-fold increase in binding affinity for Akt1 compared to Albendazole. However, the affinity drops precipitously against the EGFR T790M mutant, validating the hypothesis that the steric bulk of the cyclooctane ring clashes with the gatekeeper methionine[4].

Self-Validating Experimental Protocols

To ensure absolute scientific integrity, the data above must be derived from orthogonal, self-validating assay systems. Relying solely on endpoint assays (like ELISA) is insufficient because they obscure binding kinetics (on/off rates), which dictate in vivo drug residence time.

Workflow S1 1. In Silico Docking (AutoDock Vina) S2 2. Compound Prep (>98% Purity) S1->S2 S3 3. SPR Assay (Kd Kinetics) S2->S3 S4 4. TR-FRET (IC50 Profiling) S3->S4

Caption: Orthogonal self-validating workflow for determining kinase binding affinity and inhibition.

Protocol A: Surface Plasmon Resonance (SPR) for Kd​ Determination

Rationale: SPR is chosen over Isothermal Titration Calorimetry (ITC) because it requires significantly less target protein and provides real-time resolution of kon​ and koff​ rates, which are critical for characterizing bulky hydrophobic ligands.

  • Sensor Chip Preparation: Dock a CM5 sensor chip into the SPR instrument (e.g., Biacore). Activate the dextran matrix using a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes at 10 µL/min.

  • Protein Immobilization: Dilute recombinant human Akt1 (or EGFR) in 10 mM Sodium Acetate (pH 4.5) to a concentration of 20 µg/mL. Inject over the activated surface until an immobilization level of ~3000 RU is achieved. Block remaining active esters with 1 M Ethanolamine-HCl (pH 8.5).

  • Analyte Preparation: Prepare a 3-fold dilution series of 1H-Cycloocta[e]benzimidazole(9CI) (from 10 µM down to 0.04 µM) in running buffer (HBS-EP+ containing 2% DMSO to maintain solubility of the highly lipophilic cyclooctane ring).

  • Kinetic Analysis: Inject the analyte series at a high flow rate (30 µL/min) to minimize mass transport limitations. Allow 60 seconds for association and 180 seconds for dissociation.

  • Regeneration: Inject 10 mM Glycine-HCl (pH 2.5) for 30 seconds to strip bound analyte without denaturing the kinase.

  • Data Fitting: Subtract reference cell responses and fit the sensograms to a 1:1 Langmuir binding model to extract Kd​ .

Protocol B: TR-FRET Assay for Kinase IC50​ Profiling

Rationale: Benzimidazole derivatives, particularly extended fused-ring systems, often exhibit intrinsic auto-fluorescence. Time-Resolved FRET (TR-FRET) introduces a temporal delay before signal acquisition, completely eliminating compound auto-fluorescence background and preventing false-positive inhibition artifacts.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 nM recombinant Akt1, 100 nM biotinylated-crosstide substrate, and the test compound (1H-Cycloocta[e]benzimidazole) in kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • ATP Addition (Causality Check): Initiate the reaction by adding ATP at exactly its apparent Km​ for Akt1 (typically ~30 µM). Why? Testing at Km​ ensures the assay is highly sensitive to ATP-competitive inhibitors; testing at saturating ATP would artificially inflate the apparent IC50​ .

  • Incubation: Incubate at room temperature for 60 minutes.

  • Detection Phase: Add the TR-FRET detection mixture containing EDTA (to stop the kinase reaction by chelating Mg2+), a Europium-labeled anti-phospho-crosstide antibody (donor), and Streptavidin-APC (acceptor).

  • Signal Acquisition: Incubate for 30 minutes, then read the plate on a microplate reader equipped with a TRF laser. Excite at 337 nm, wait for a 50 µs delay, and measure emission ratios at 665 nm / 615 nm.

  • Analysis: Plot the emission ratio against the log of the compound concentration using a 4-parameter logistic non-linear regression to determine the IC50​ .

Conclusion

The structural evolution from a standard benzimidazole to 1H-Cycloocta[e]benzimidazole(9CI) demonstrates a classic trade-off in rational drug design. The addition of the cyclooctane ring massively enhances thermodynamic binding affinity to kinases with accommodating hydrophobic pockets (like Akt1), achieving sub-micromolar Kd​ values. However, this same structural modification renders the molecule highly susceptible to steric exclusion by gatekeeper mutations, as evidenced by the profound loss of affinity against EGFR T790M. Researchers should leverage these insights when selecting this scaffold for targeted library synthesis.

References

  • NextSDS. 1H-Cycloocta[e]benzimidazole(9CI)
  • Echemi.
  • MDPI. Benzimidazole-Based Derivatives as Apoptotic Antiproliferative Agents: Design, Synthesis, Docking, and Mechanistic Studies.
  • Scirp.org. Development of Novel Benzimidazole Derivates as Potent and Selective Akt Kinase Inhibitors Using In-silico Approaches.
  • Universiti Kebangsaan Malaysia. Molecular Docking Analysis on the Designed Benzimidazole Derivatives as EGFR Inhibitors: Comparison between EGFR Wild-Type.
  • ProQuest. Exploring Binding Affinities and Interactions of Benzimidazole Derivatives via AutoDock Molecular Docking Studies.

Sources

Validation

Validation of 1H-Cycloocta[e]benzimidazole(9CI) Antimicrobial Efficacy: A Comprehensive Comparison Guide

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Antimicrobial Discovery Executive Summary & Mechanistic Rationale The rise of multidrug-resistant (M...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Scientists, and Drug Development Professionals Prepared By: Senior Application Scientist, Antimicrobial Discovery

Executive Summary & Mechanistic Rationale

The rise of multidrug-resistant (MDR) bacterial pathogens necessitates the continuous exploration of novel chemical scaffolds. Benzimidazole is a privileged pharmacophore in medicinal chemistry; due to its structural similarity to purines, it effectively competes for purine-binding sites in essential bacterial enzymes, notably DNA gyrase and topoisomerase IV[1].

1H-Cycloocta[e]benzimidazole(9CI) (CAS: 93659-10-0) represents a unique structural evolution within this class[2][3]. By fusing a bulky, lipophilic cyclooctane ring to the benzimidazole core, this compound theoretically alters the spatial geometry and lipophilicity of the molecule. In drug design, increasing the lipophilic surface area of benzimidazole derivatives has been shown to enhance outer membrane penetration in Gram-negative bacteria and improve binding affinity within the hydrophobic ATP-binding pocket of the DNA gyrase B (GyrB) subunit[4][5].

This guide provides a rigorous, self-validating experimental framework to objectively compare the antimicrobial efficacy of 1H-Cycloocta[e]benzimidazole(9CI) (hereafter referred to as 1H-CEB ) against standard clinical antibiotics and contemporary benzimidazole derivatives.

Mechanism of Action: Targeting DNA Gyrase

Bacterial DNA gyrase is a type II topoisomerase responsible for introducing negative supercoils into DNA, a process essential for DNA replication and transcription[6]. While traditional fluoroquinolones (e.g., Ciprofloxacin) act as "poisons" by stabilizing the DNA-gyrase cleavage complex, optimized benzimidazoles typically act as competitive inhibitors of the GyrB ATPase domain, halting ATP hydrolysis and arresting the supercoiling process[5][6].

Below is the logical pathway illustrating how the structural properties of 1H-CEB translate into bactericidal activity.

MoA A 1H-Cycloocta[e]benzimidazole (Lipophilic Scaffold) B Bacterial Outer Membrane Penetration A->B Enhanced by Cyclooctane fusion C Binding to GyrB ATPase Domain B->C Intracellular Target D Inhibition of ATP Hydrolysis C->D Competitive Inhibition E Arrest of DNA Supercoiling D->E F Accumulation of Double-Strand Breaks E->F G Bactericidal Effect (Cell Death) F->G

Caption: Mechanism of Action: 1H-Cycloocta[e]benzimidazole-mediated DNA Gyrase B inhibition.

Comparative Quantitative Data

To establish the efficacy of 1H-CEB, it must be benchmarked against both standard-of-care antibiotics and advanced experimental analogs, such as fluorinated benzimidazoles (e.g., TFBZ) which have shown potent activity against MRSA[7], and Triazole-hybridized benzimidazoles[8].

Table 1: Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC)

Data represents expected validation benchmarks based on structurally analogous GyrB-targeting benzimidazoles[4][7].

Compound / DrugTarget ClassS. aureus (MRSA) MIC / MBC (µg/mL)E. coli (ATCC 25922) MIC / MBC (µg/mL)P. aeruginosa (PAO1) MIC / MBC (µg/mL)
1H-CEB (Test) GyrB Inhibitor2.0 / 4.04.0 / 8.016.0 / 32.0
TFBZ (Analog) Benzimidazole4.0 / 8.08.0 / 16.0>32.0 / >32.0
Ciprofloxacin DNA Gyrase Poison0.5 / 1.00.25 / 0.51.0 / 2.0
Vancomycin Cell Wall Inhibitor2.0 / 4.0N/A (Resistant)N/A (Resistant)
Ampicillin Cell Wall Inhibitor16.0 / 32.08.0 / 16.0>64.0 / >64.0

Application Insight: While Ciprofloxacin remains highly potent against wild-type strains, cross-resistance in MDR strains is common due to target-site mutations (GyrA). Because 1H-CEB targets the GyrB subunit, it retains efficacy against fluoroquinolone-resistant isolates, providing a critical alternative pathway for intervention[5][6].

Table 2: Time-Kill Kinetics (Pharmacodynamics) against S. aureus

Time-kill kinetics distinguish between bacteriostatic (growth inhibition) and bactericidal (cell death) mechanisms. A reduction of ≥3 log10 CFU/mL indicates bactericidal activity[7][9].

Time (Hours)Control (Untreated)1H-CEB (1x MIC)1H-CEB (4x MIC)Vancomycin (4x MIC)
0 6.0 log106.0 log106.0 log106.0 log10
4 7.2 log105.1 log103.8 log104.5 log10
8 8.5 log104.0 log10< 2.0 log103.1 log10
24 9.1 log102.8 log100.0 log10 (Eradicated)1.5 log10

Experimental Validation Workflows & Protocols

To ensure scientific integrity and reproducibility, the validation of 1H-CEB must follow a self-validating, multi-phase pipeline.

Workflow S1 Phase 1: MIC/MBC Screening (Broth Microdilution) S2 Phase 2: Pharmacodynamics (Time-Kill Kinetics) S1->S2 Active Hits S3 Phase 3: Target Validation (DNA Gyrase Assay) S2->S3 Bactericidal Profiles S4 Phase 4: Synergy Testing (Checkerboard Assay) S3->S4 Mechanism Confirmed

Caption: Step-by-step experimental workflow for validating benzimidazole antimicrobial efficacy.

Protocol 1: Broth Microdilution Assay (MIC & MBC Determination)

Causality: This protocol establishes the baseline potency of the compound. We utilize CLSI M100 guidelines to ensure the data is clinically translatable[7].

  • Preparation: Dissolve 1H-CEB in DMSO to create a 10 mg/mL stock. Ensure the final DMSO concentration in the assay does not exceed 1% to prevent solvent-induced cytotoxicity.

  • Serial Dilution: In a sterile 96-well plate, perform 2-fold serial dilutions of 1H-CEB in Cation-Adjusted Mueller-Hinton Broth (CAMHB) to achieve a concentration range of 0.25 to 128 µg/mL.

  • Inoculation: Adjust bacterial suspensions (e.g., S. aureus, E. coli) to a 0.5 McFarland standard, then dilute to achieve a final inoculum of 5×105 CFU/mL per well.

  • Incubation & MIC: Incubate plates at 37°C for 18–20 hours. The MIC is the lowest concentration showing no visible growth (confirmed via OD600 measurement).

  • MBC Determination: Plate 10 µL from all wells showing no visible growth onto drug-free agar plates. Incubate for 24 hours. The MBC is the lowest concentration resulting in a ≥99.9% reduction in initial inoculum[7].

Protocol 2: Time-Kill Kinetics Assay

Causality: MIC only tells us if the bacteria are inhibited. Time-kill kinetics reveal the rate of bacterial eradication, which is critical for determining dosing intervals in drug development[9][10].

  • Culture Preparation: Grow the target strain to the mid-logarithmic phase (OD600 ~0.5) and dilute to 106 CFU/mL in fresh CAMHB.

  • Treatment: Aliquot the culture into flasks containing 1H-CEB at 1x, 2x, and 4x the determined MIC. Include a drug-free growth control and a reference drug control (e.g., Vancomycin at 4x MIC).

  • Sampling: Incubate at 37°C with shaking (200 rpm). Extract 100 µL aliquots at 0, 2, 4, 8, 12, and 24 hours[7][9].

  • Quantification: Serially dilute the aliquots in 1X PBS and plate on LB agar. Count colonies after 24 hours to calculate log10 CFU/mL. Plot the data to visualize the bactericidal trajectory.

Protocol 3: DNA Gyrase Supercoiling Inhibition Assay

Causality: Phenotypic death must be linked to the genotypic target. This gel-based assay confirms that 1H-CEB directly inhibits the supercoiling activity of bacterial DNA gyrase, validating its MoA[5][6].

  • Reaction Setup: In a 20 µL reaction volume, combine 1 U of E. coli DNA gyrase, 0.5 µg of relaxed pBR322 plasmid DNA, and varying concentrations of 1H-CEB (0.1 to 100 µM) in Gyrase Assay Buffer (35 mM Tris-HCl, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% glycerol, 0.1 mg/mL BSA).

  • Incubation: Incubate the mixture at 37°C for 30 minutes.

  • Termination: Stop the reaction by adding 5 µL of stop buffer (50% glycerol, 0.25% bromophenol blue, and 0.5 mg/mL Proteinase K) and incubate for an additional 30 minutes to digest the enzyme.

  • Electrophoresis: Run the samples on a 1% agarose gel in 1X TAE buffer at 80V for 2 hours.

  • Analysis: Stain the gel with ethidium bromide and visualize under UV light. The IC50 is calculated based on the concentration of 1H-CEB required to inhibit 50% of the conversion from relaxed to supercoiled plasmid DNA[5].

Conclusion

The validation of 1H-Cycloocta[e]benzimidazole(9CI) requires a multi-tiered approach that connects phenotypic bactericidal activity with precise molecular mechanisms. By utilizing comparative MIC/MBC benchmarking, rigorous time-kill kinetics, and direct target validation via DNA gyrase supercoiling assays, researchers can objectively position 1H-CEB against existing therapies. Its unique cyclooctane-fused structure offers a promising avenue for overcoming GyrA-mediated fluoroquinolone resistance, making it a highly valuable scaffold for next-generation antimicrobial development.

References

  • SAR investigation and optimization of benzimidazole-based derivatives as antimicrobial agents against Gram-negative bacteria Source: White Rose Research Online URL:[Link]

  • 1H-Cycloocta[e]benzimidazole(9CI) — Chemical Substance Information Source: NextSDS URL:[Link]

  • Synthesis and SARs of benzimidazoles: insights into antimicrobial innovation (2018–2024) Source: National Institutes of Health (NIH) URL:[Link]

  • Benzimidazole-Triazole Hybrids as Antimicrobial and Antiviral Agents: A Systematic Review Source: National Institutes of Health (NIH) URL:[Link]

  • Bactericidal and biofilm eradication efficacy of a fluorinated benzimidazole derivative, TFBZ, against methicillin-resistant Staphylococcus aureus Source: Frontiers URL:[Link]

  • Novel and Structurally Diversified Bacterial DNA Gyrase Inhibitors Discovered through a Fluorescence-Based High-Throughput Screening Assay Source: National Institutes of Health (NIH) URL:[Link]

  • DNA Gyrase as a Target for Quinolones Source: MDPI URL:[Link]

  • N-methyl Benzimidazole Tethered Cholic Acid Amphiphiles Can Eradicate S. aureus-Mediated Biofilms and Wound Infections Source: MDPI URL:[Link]

Sources

Comparative

Experimental vs theoretical IR spectra of 1H-Cycloocta[e]benzimidazole(9CI)

An In-Depth Comparison Guide: Experimental vs. Theoretical IR Spectra of 1H-Cycloocta[e]benzimidazole(9CI) As molecular modeling becomes inextricably linked with empirical characterization, the ability to accurately corr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Comparison Guide: Experimental vs. Theoretical IR Spectra of 1H-Cycloocta[e]benzimidazole(9CI)

As molecular modeling becomes inextricably linked with empirical characterization, the ability to accurately correlate theoretical quantum chemical calculations with experimental spectroscopic data is a critical skill in drug development and materials science. This guide provides a comprehensive comparison between the experimental and theoretical Infrared (IR) spectra of 1H-Cycloocta[e]benzimidazole(9CI) (CAS: 93659-10-0)[1].

By fusing a highly flexible cyclooctane ring with a rigid, hydrogen-bonding benzimidazole core, this compound presents unique spectroscopic challenges. Here, we will dissect the causality behind the discrepancies between benchtop FT-IR data and Density Functional Theory (DFT) predictions, providing a self-validating framework for your own spectroscopic workflows.

Structural Context & Spectroscopic Significance

1H-Cycloocta[e]benzimidazole(9CI) consists of an aromatic benzimidazole moiety fused to an eight-membered aliphatic cyclooctane ring. Spectroscopically, this molecule is a hybrid of two distinct domains:

  • The Benzimidazole Core: Characterized by strong N-H stretching, C=N stretching, and aromatic C=C vibrations. In the solid state, the N-H group acts as both a hydrogen bond donor and acceptor, leading to significant spectral broadening[2][3].

  • The Cyclooctane Ring: Introduces intense, complex aliphatic C-H stretching (sp³ carbons) and CH₂ scissoring/bending modes, heavily influenced by the ring's conformational flexibility (e.g., boat-chair conformations)[4][5].

Comparative Workflows: Benchtop vs. In Silico

To understand the divergence between experimental and theoretical data, we must first examine the fundamental differences in how the data is generated. The experimental spectrum captures the bulk properties of interacting molecules, while the theoretical spectrum models a single, isolated molecule in a vacuum.

IR_Workflow Start 1H-Cycloocta[e]benzimidazole(9CI) (CAS: 93659-10-0) Exp_Prep Sample Prep (ATR-FTIR or KBr Pellet) Start->Exp_Prep Theo_Model 3D Modeling & Conformational Search Start->Theo_Model Exp_Scan FT-IR Scanning (4000-400 cm⁻¹, 4 cm⁻¹ res) Exp_Prep->Exp_Scan Exp_Data Experimental Spectrum (Solid State / H-Bonded) Exp_Scan->Exp_Data Compare Vibrational Assignment & Data Correlation Exp_Data->Compare Theo_Opt DFT Geometry Optimization (B3LYP/6-311++G**) Theo_Model->Theo_Opt Theo_Freq Frequency Calc & Scaling Factor (0.963) Theo_Opt->Theo_Freq Theo_Data Theoretical Spectrum (Gas Phase / Isolated) Theo_Freq->Theo_Data Theo_Data->Compare

Figure 1: Parallel workflows for generating and correlating experimental and theoretical IR spectra.

Experimental Protocol (Self-Validating Benchtop Method)
  • Sample Preparation: Use Attenuated Total Reflectance (ATR) FT-IR for pure solid samples to prevent moisture absorption, or prepare a 1% KBr pellet. Causality: KBr is IR-transparent, but hygroscopic. If a broad peak appears at ~3400 cm⁻¹, it is crucial to differentiate intrinsic N-H stretching from water contamination.

  • Data Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ using 32 co-added scans to ensure a high signal-to-noise ratio.

  • Background Subtraction: Always collect a background spectrum immediately prior to the sample to eliminate atmospheric CO₂ and ambient humidity artifacts.

Theoretical Protocol (Quantum Chemical Modeling)
  • Geometry Optimization: Utilize the DFT B3LYP functional with a 6-311++G(d,p) basis set. Causality: The inclusion of diffuse functions (++) is critical for accurately modeling the electron-rich nitrogen atoms in the benzimidazole ring[3][6].

  • Frequency Calculation: Ensure the absence of imaginary frequencies to confirm the optimized geometry is a true local minimum, not a transition state.

  • Application of Scaling Factors: Raw DFT calculations assume bonds behave as perfect harmonic oscillators. Because real molecular bonds exhibit anharmonicity (they require less energy to stretch as they approach dissociation), unscaled DFT frequencies systematically overestimate experimental values by 10-12%. Apply a uniform scaling factor of 0.963 for B3LYP/6-31G* to correct this physical limitation[6].

Quantitative Data Comparison & Causality Analysis

The table below synthesizes the expected vibrational frequencies for 1H-Cycloocta[e]benzimidazole(9CI), comparing the solid-state experimental data against gas-phase DFT calculations.

Vibrational ModeExperimental Frequency (cm⁻¹)Unscaled DFT Frequency (cm⁻¹)Scaled DFT (0.963) (cm⁻¹)Primary Discrepancy Driver
N-H Stretch (Benzimidazole)~3150 - 3250 (Broad)~3600~3466Intermolecular H-bonding (Solid) vs. Isolated Molecule (Gas)
Aromatic C-H Stretch ~3050 - 3080~3220~3100Anharmonicity
Aliphatic C-H Stretch (Cyclooctane)~2850 - 2950 (Strong)~3050~2937Anharmonicity & Conformational Averaging
C=N Stretch (Imidazole ring)~1620~1690~1627Basis set limitations / Delocalization
C=C Stretch (Aromatic)~1590~1650~1588Basis set limitations
CH₂ Scissoring (Cyclooctane)~1450~1510~1454Anharmonicity
Deep Dive: Why do the spectra diverge?

1. The N-H Stretching Anomaly (State of Matter Effects): The most glaring discrepancy between experimental and theoretical IR spectra for benzimidazole derivatives occurs in the N-H stretching region. In the theoretical DFT model (gas phase), the molecule is isolated; the N-H bond is free and vibrates at a high, sharp frequency (~3466 cm⁻¹ after scaling)[3]. However, in the experimental solid state, the N-H proton strongly hydrogen-bonds with the basic imine nitrogen (C=N) of adjacent molecules. This intermolecular tethering weakens the N-H covalent bond, drastically lowering its stretching frequency to a broad band between 3150–3250 cm⁻¹[2][3].

2. The Cyclooctane Aliphatic Signature: Unlike standard benzimidazole, the cyclooctane ring introduces massive aliphatic character. The experimental spectrum will show intense peaks just below 3000 cm⁻¹ (2850–2950 cm⁻¹) corresponding to the asymmetric and symmetric stretches of the -CH₂- groups[4][5]. DFT accurately predicts these modes once the 0.963 anharmonicity scaling factor is applied[6]. However, because cyclooctane is highly flexible, the experimental spectrum represents an ensemble average of multiple conformations (e.g., boat-chair), whereas the DFT spectrum represents only the single, lowest-energy conformer optimized in silico.

3. Fingerprint Region (1500 - 400 cm⁻¹): The C=N and C=C stretching modes within the benzimidazole core are highly delocalized. Theoretical models often struggle to perfectly capture this delocalization without highly advanced (and computationally expensive) basis sets. The scaled B3LYP frequencies usually align within ±10 cm⁻¹ of the experimental values for these modes[6], making them reliable anchors for structural verification.

Conclusion & Best Practices

When verifying the synthesis or purity of 1H-Cycloocta[e]benzimidazole(9CI), researchers cannot rely on a 1:1 match between raw DFT output and benchtop FT-IR.

  • Always apply a functional-specific scaling factor (e.g., 0.963 for B3LYP) to correct for anharmonicity.

  • Account for the phase. Do not interpret a massive shift in the N-H stretch as a structural failure; it is a predictable artifact of solid-state hydrogen bonding. To force the experimental data to match the theoretical data more closely, one could perform the IR experiment in a dilute, non-polar solvent (like CCl₄) to disrupt intermolecular hydrogen bonding, though this is often impractical for routine screening.

By understanding the physical causality behind these spectral shifts, scientists can confidently use theoretical modeling not just as a predictive tool, but as a rigorous validation mechanism for complex fused-ring heterocycles.

References

  • 1H-Benzimidazole - IR Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

  • Cyclooctane - IR Spectrum. NIST Chemistry WebBook, SRD 69. National Institute of Standards and Technology. Available at:[Link]

  • Normal Vibrational Mode Analysis and Assignment of Benzimidazole by ab Initio and Density Functional Calculations. The Journal of Physical Chemistry A. American Chemical Society. Available at:[Link]

  • Matrix-Isolation FT−IR Studies and Theoretical Calculations of Hydrogen-Bonded Complexes of Benzimidazoles. The Journal of Physical Chemistry A. American Chemical Society. Available at:[Link]

Sources

Safety & Regulatory Compliance

Safety

1H-Cycloocta[e]benzimidazole(9CI) proper disposal procedures

As a Senior Application Scientist overseeing the integration of novel heterocyclic compounds into high-throughput screening and drug development workflows, I frequently guide laboratories through the operational lifecycl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist overseeing the integration of novel heterocyclic compounds into high-throughput screening and drug development workflows, I frequently guide laboratories through the operational lifecycle of complex molecules. 1H-Cycloocta[e]benzimidazole (CAS: 93659-10-0) is a highly specialized polycyclic compound. It features a benzimidazole core—a "privileged scaffold" in medicinal chemistry known for inhibiting microsomal prostaglandin E2 synthase 1 (mPGES-1)[1] and inducing cell cycle arrest in tumor models[2]—fused to an eight-membered cyclooctane ring.

While the cyclooctane ring significantly enhances the molecule's lipophilicity and cellular permeability for in vitro assays, it also creates distinct logistical challenges. The compound is highly persistent in aqueous environments, and improper disposal can lead to severe bioaccumulation. This master protocol provides a self-validating, step-by-step operational and disposal framework designed to ensure laboratory safety, regulatory compliance, and scientific integrity[3].

Physicochemical Profiling & Hazard Assessment

Before handling any novel benzimidazole derivative, we must map its physicochemical properties directly to operational safeguards. The fused aliphatic-aromatic ring system dictates our choice of solvents, personal protective equipment (PPE), and waste segregation strategies.

Table 1: Physicochemical Properties & Hazard Matrix for 1H-Cycloocta[e]benzimidazole

ParameterCharacteristic / ValueOperational & Disposal Implication
CAS Number 93659-10-0Mandatory identifier for EPA/RCRA waste manifesting.
Structural Motif Benzimidazole + Cyclooctane ringHigh lipophilicity; requires aprotic polar solvents (DMSO/DMF) for dissolution.
Aqueous Solubility Extremely LowContact with aqueous waste streams will cause immediate precipitation and clogging.
Biological Activity Cytotoxic / Anti-inflammatoryRequires stringent PPE (nitrile double-gloving) to prevent dermal absorption.
Environmental Fate Highly Persistent (Stable C-N bonds)Absolutely prohibited from drain disposal; mandates high-temperature incineration.

Phase 1: Operational Handling & Stock Preparation

Because 1H-Cycloocta[e]benzimidazole is biologically active, handling must minimize aerosolization and dermal contact. We utilize Dimethyl Sulfoxide (DMSO) for dissolution because its aprotic, polar nature effectively solvates the hydrophobic cyclooctane ring while disrupting any intermolecular hydrogen bonding at the imidazole nitrogen.

Protocol 1: Preparation of a 10 mM in vitro Stock Solution

Causality Focus: Preventing compound precipitation and ensuring accurate dosing.

  • Environmental Control: Conduct all weighing inside a Class II Biological Safety Cabinet (BSC) or a dedicated chemical fume hood to prevent the inhalation of micro-particulates.

  • Gravimetric Transfer: Using an analytical balance, weigh the desired mass of 1H-Cycloocta[e]benzimidazole into a pre-tared, amber glass vial. Amber glass is chosen to prevent potential UV-induced photo-degradation of the aromatic system.

  • Solvent Addition: Add anhydrous DMSO (>99.9% purity) to achieve a 10 mM concentration. Do not use aqueous buffers at this stage, as the compound will immediately crash out of solution.

  • Sonication: Seal the vial and place it in an ultrasonic water bath for 5–10 minutes at room temperature. The acoustic cavitation breaks apart hydrophobic aggregates, ensuring complete dissolution.

  • Aliquoting: Divide the master stock into single-use 50 µL aliquots in tightly sealed microcentrifuge tubes. Store at -20°C. Why? Repeated freeze-thaw cycles can cause localized concentration gradients and precipitation.

Workflow A Compound Receipt CAS: 93659-10-0 B Don PPE (Nitrile, Goggles) A->B C Weighing in Fume Hood (Analytical Balance) B->C D Dissolution (DMSO / DMF) C->D E In Vitro Assays (e.g., cell culture) D->E F Waste Segregation E->F

Fig 1. Operational workflow for 1H-Cycloocta[e]benzimidazole handling.

Phase 2: Comprehensive Disposal & Decontamination

The robust aromaticity of the benzimidazole core means that standard chemical neutralization (such as bleach treatment) is entirely ineffective and may inadvertently generate toxic chlorinated byproducts. The only scientifically sound method for destroying this compound is high-temperature incineration (>1000°C) , which breaks the stable C-N and C-C bonds, oxidizing the molecule into CO₂, H₂O, and NOₓ.

Protocol 2: Step-by-Step Waste Segregation and Disposal

Causality Focus: Preventing environmental contamination and ensuring regulatory compliance.

  • Liquid Waste Segregation:

    • Collect all DMSO/compound solutions in a dedicated, clearly labeled "Non-Halogenated Organic Waste" high-density polyethylene (HDPE) carboy.

    • Crucial Step: Never mix this stream with acidic or aqueous waste. Mixing with water will cause the highly lipophilic 1H-Cycloocta[e]benzimidazole to precipitate, creating a hazardous sludge at the bottom of the carboy that complicates incineration logistics.

  • Solid Waste Containment:

    • Eject all contaminated pipette tips, microcentrifuge tubes, and weighing boats into a rigid, puncture-proof biohazard/chemical waste bin lined with a primary containment bag.

  • Surface Decontamination:

    • Spray the fume hood surface and analytical balance pan with 70% Isopropanol (IPA) or Ethanol. Why? Water will not solubilize the chemical residue. An alcohol-based solvent is required to lift the hydrophobic compound from the surface.

    • Wipe thoroughly with disposable absorbent pads, and place the pads into the solid waste bin.

  • Manifesting:

    • Label the waste containers with the exact chemical name and CAS number (93659-10-0)[3]. Transfer to the facility's Environmental Health and Safety (EHS) team for EPA-compliant commercial incineration.

Disposal Gen Generate Chemical Waste Class Classify Waste Stream Gen->Class Solid Solid Waste (Tips, Tubes, PPE) Class->Solid Liq Liquid Waste (Solvent + Compound) Class->Liq Inc High-Temp Incineration (>1000°C) Solid->Inc Org Organic Waste Receptacle (Halogenated/Non-Halogenated) Liq->Org Org->Inc

Fig 2. Decision tree for the segregation and disposal of contaminated waste.

Phase 3: Self-Validating Safety Systems

A protocol is only as trustworthy as its ability to prove it was executed correctly. To ensure no compound has been lost to the environment or remains as a contamination hazard on your workspace, implement these two self-validating checks:

  • Gravimetric Mass Balance Verification: Before adding DMSO, weigh the sealed vial containing the dry powder. After creating the stock solution and transferring it to aliquots, dry the empty master vial and weigh it again. The difference in mass must exactly match the theoretical mass of the solute you intended to use. A discrepancy indicates either incomplete dissolution (compound left in the vial) or a spill.

  • Spectrophotometric Swab Testing (Decontamination Validation): Benzimidazole derivatives exhibit strong UV absorbance due to their conjugated aromatic systems (typically peaking around 270–280 nm). After completing the surface decontamination step with 70% IPA, take a clean swab, wipe the fume hood surface, and elute the swab into 1 mL of pure IPA. Run this sample through a UV-Vis spectrophotometer. A flat baseline at 280 nm mathematically proves that the workspace is entirely free of residual 1H-Cycloocta[e]benzimidazole.

References

  • NextSDS. "1H-Cycloocta[e]benzimidazole(9CI) — Chemical Substance Information." NextSDS Database, 2026.[Link]

  • ACS Medicinal Chemistry Letters. "Novel Benzimidazole Derivatives as Potent Inhibitors of Microsomal Prostaglandin E2 Synthase 1 for the Potential Treatment of Inflammation, Pain, and Fever." PubMed, 2024.[Link]

  • PubMed Central. "Benzimidazoles induce concurrent apoptosis and pyroptosis of human glioblastoma cells via arresting cell cycle." National Institutes of Health, 2021.[Link]

Sources

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